Lead ruthenium oxide
Description
Structure
2D Structure
Properties
Molecular Formula |
O3PbRu |
|---|---|
Molecular Weight |
356 g/mol |
IUPAC Name |
lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/3O.Pb.Ru/q3*-2;+2;+4 |
InChI Key |
IJPWJUOGZFZXDV-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ru+4].[Pb+2] |
Origin of Product |
United States |
Methodologies for Synthesis and Growth of Lead Ruthenium Oxide Materials
Solid-State Reaction Pathways for Bulk Lead Ruthenium Oxide Synthesis
Solid-state reaction is a conventional and widely employed method for the synthesis of bulk crystalline this compound, typically in the form of pyrochlore (B1171951) (Pb₂Ru₂O₇-y). This method involves the intimate mixing of solid precursors, followed by heat treatment at elevated temperatures to facilitate the diffusion of ions and the formation of the desired product.
Optimization of Reaction Conditions and Stoichiometry Control
The optimization of reaction conditions is paramount in solid-state synthesis to obtain phase-pure this compound and to control its stoichiometry. Key parameters that are manipulated include reaction temperature, duration, and the atmospheric conditions during heating and cooling.
The synthesis of high-quality lead ruthenate films can be challenging due to the high volatility of ruthenium oxides, which can lead to ruthenium deficiency and the formation of vacancies in the final product. aps.org To counteract this, a modified reactive off-axis sputtering technique has been developed. This method utilizes two sputtering guns with adjustable power for the lead and ruthenium metal targets in a mixed argon/oxygen atmosphere. This setup allows for an excess flux of elemental ruthenium during film growth, compensating for the volatility of its oxides. aps.org
Furthermore, controlling the substrate temperature in a cyclical manner can help stabilize the growth of the pyrochlore phase. aps.org For instance, a lower temperature (e.g., 650 °C) for an initial period minimizes ruthenium volatility, while a subsequent increase to a higher temperature (e.g., 800 °C) can enhance crystallinity and control stoichiometry through thermodynamic regulation. aps.org
Stoichiometry, particularly the Pb/Ru ratio, is a critical factor that influences the final properties of the material. In the synthesis of lead ruthenate pyrochlores with the general formula Pb₂[Ru₂-ₓPbₓ]O₇-y, the lattice parameter has been shown to have a linear correlation with the value of x. google.com This relationship allows for an estimation of the composition based on crystallographic data. Achieving a specific stoichiometry often requires careful control of the initial precursor ratios and the reaction conditions to prevent the loss of volatile species. For thin film deposition, the power ratio of the sputtering guns for the constituent metals is a key parameter in controlling the Ru/Nd ratio in Nd₂Ru₂O₇ films, a related pyrochlore ruthenate. researchgate.net
Table 1: Example of Reaction Parameters for Solid-State Synthesis of this compound
| Parameter | Value/Condition | Purpose | Reference |
|---|---|---|---|
| Precursors | Lead oxide (PbO), Ruthenium oxide (RuO₂) | Provide the constituent metal ions for the reaction. | General Knowledge |
| Initial Stoichiometry | Varied Pb:Ru molar ratios | To control the final composition and properties of the pyrochlore. | google.com |
| Mixing Method | Mechanical milling/grinding | To ensure intimate contact between precursor particles. | General Knowledge |
| Calcination Temperature | 800-900 °C | To initiate the reaction and formation of the lead ruthenate phase. | researchgate.net |
| Sintering Temperature | 1200 °C | To promote grain growth and densification of the ceramic. | |
| Atmosphere | Air or controlled oxygen partial pressure | To influence the oxidation state of ruthenium and control oxygen stoichiometry. | northwestern.edu |
| Heating/Cooling Rate | 3-5 °C/min | To prevent thermal shock and control microstructure development. | mdpi.com |
Influence of Precursor Purity and Calcination Parameters
The purity of the precursor materials, such as lead oxide (PbO) and ruthenium oxide (RuO₂), is a crucial factor that can significantly impact the properties of the final this compound product. The presence of impurities in the precursors can lead to the formation of undesired secondary phases, which can alter the electrical and catalytic properties of the material. For instance, in the synthesis of related perovskite materials, the use of high-purity precursors is often emphasized to achieve the desired phase and performance.
Calcination and sintering are critical high-temperature processes in solid-state synthesis. Calcination is primarily aimed at decomposing precursors and initiating the formation of the desired crystalline phase at a lower temperature than the final sintering temperature. zylabsolution.com The calcination temperature and duration must be carefully controlled to ensure complete reaction and to produce a reactive powder for the subsequent sintering step. For lead-based ceramics, calcination is an important step to form the perovskite phase and remove carbonates. mdpi.com
Sintering is performed at a higher temperature to increase the density and mechanical strength of the material by promoting particle bonding and reducing porosity. zylabsolution.com The sintering temperature and time influence the final grain size and microstructure of the ceramic, which in turn affect its physical properties. In the preparation of lead zirconate titanate (PZT) ceramics, a related perovskite material, sintering at 1200 °C for 2 hours in a lead-rich atmosphere is employed to achieve high density while minimizing lead loss. The heating and cooling rates during both calcination and sintering are also important parameters to control to avoid cracking and to achieve a uniform microstructure. mdpi.com
Table 2: Influence of Calcination Temperature on Lead-Based Ceramic Synthesis
| Calcination Temperature (°C) | Observation | Impact | Reference |
|---|---|---|---|
| < 800 | Insufficient for single-phase formation of lead zirconate. | Presence of unreacted precursors and secondary phases. | researchgate.net |
| 800 - 900 | Ideal range for obtaining single-phase lead zirconate. | Formation of the desired perovskite phase. | researchgate.net |
Soft Chemical Routes for this compound Synthesis
Soft chemical routes represent a diverse set of low-temperature synthesis techniques that proceed via chemical reactions in a solution or gel state. These methods offer several advantages over solid-state reactions, including better control over particle size, morphology, and homogeneity, as well as the potential for synthesizing metastable phases that are not accessible at high temperatures.
Hydrothermal and Solvothermal Synthesis Techniques
Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. rsc.org These conditions increase the solubility of reactants and facilitate the crystallization of the desired product.
Hydrothermal synthesis has been successfully employed to prepare various pyrochlore oxides at temperatures typically below 250 °C. researchgate.netsurrey.ac.uk This method is advantageous for producing fine, crystalline powders without the need for post-synthesis high-temperature annealing. surrey.ac.uk The key factors influencing the final product in hydrothermal synthesis are the reaction temperature, duration, and the pH of the reaction medium. researchgate.netresearchgate.net For instance, in the hydrothermal synthesis of rare-earth ruthenate pyrochlores, the purity of the product is highly dependent on the starting materials and the alkalinity of the initial reaction mixture. sciengine.com In the case of bismuth-iron-tungsten pyrochlores, the pH of the hydrothermal fluid has a significant effect on the phase formation and crystallite size. ifmo.ru
Solvothermal synthesis offers a wider range of solvents, which can influence the morphology and properties of the synthesized materials. researchgate.net This technique has been used to prepare a variety of nanostructured materials, including oxides. researchgate.net While specific examples of solvothermal synthesis of this compound are not abundant in the provided search results, the general principles of this method, such as the control over particle size and morphology through the choice of solvent and reaction parameters, are applicable. researchgate.net
Table 3: Parameters in Hydrothermal Synthesis of Pyrochlore Oxides
| Parameter | Influence | Example | Reference |
|---|---|---|---|
| Temperature | Affects crystallinity and phase formation. | Increasing temperature promotes pyrochlore structure formation. | researchgate.net |
| Time | Influences the completion of the reaction and crystal growth. | Longer reaction times can improve crystallinity. | researchgate.net |
| pH/Alkalinity | Determines the chemical species in solution and the final product purity. | Purity of R₂Ru₂O₇ depends on the amount of alkalinity. | sciengine.com |
| Precursors | The nature of the starting materials affects the product phase. | Use of specific precursors to target the desired pyrochlore. | sciengine.com |
Sol-Gel and Co-Precipitation Approaches
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a precursor solution (the "sol") into a gel-like network containing both a liquid and a solid phase. Subsequent drying and heat treatment of the gel can yield powders, thin films, or ceramic fibers. researchgate.netsphinxsai.com This method allows for excellent mixing of the components at a molecular level, leading to high product homogeneity at lower synthesis temperatures compared to solid-state reactions. While specific sol-gel synthesis of this compound is not detailed in the provided results, the method has been extensively used for preparing ruthenium oxide and other mixed-metal oxide thin films. researchgate.netsphinxsai.comresearchgate.net
Co-precipitation is a simple and effective method for synthesizing multicomponent oxide precursors. It involves the simultaneous precipitation of two or more cations from a solution by adding a precipitating agent. mpg.de This technique ensures a high degree of homogeneity in the resulting precursor powder, which can then be calcined at a relatively low temperature to form the desired oxide phase. rsc.org
A patented method for producing lead ruthenate pyrochlores utilizes a co-precipitation approach. google.com In this process, aqueous solutions of lead nitrate (B79036) and ruthenium nitrate (or other suitable salts) are mixed in a desired molar ratio. This solution is then added to a potassium hydroxide (B78521) solution at a controlled pH (between 4.5 and 13.5) and temperature (e.g., 75 °C) to induce co-precipitation. google.com The resulting precipitate can be either crystalline or amorphous. Amorphous products can be converted to the crystalline pyrochlore phase by a subsequent heat treatment at temperatures between 200 °C and 600 °C. google.com The final composition and properties of the lead ruthenate pyrochlore can be controlled by adjusting the initial molar ratio of lead to ruthenium, the pH of the precipitation medium, and the post-precipitation heat treatment. google.com
Table 4: Example of a Co-Precipitation Synthesis for Lead Ruthenate Pyrochlore
| Step | Description | Parameters | Reference |
|---|---|---|---|
| 1. Precursor Solution | Aqueous solution of Pb(NO₃)₂ and Ru(NO₃)₃. | Molar ratio of Pb:Ru from 1.2:1.0 to 2.0:1.0. | google.com |
| 2. Precipitation | Adding the precursor solution to a KOH solution with stirring. | pH: 12.5 - 13.0; Temperature: 75 °C. | google.com |
| 3. Reaction/Aging | Stirring the mixture for a specific duration. | ~20 hours to 5 days. | google.com |
| 4. Separation & Drying | Vacuum filtration, washing with distilled water, and drying at 100 °C. | --- | google.com |
| 5. Heat Treatment (optional) | Calcination of amorphous products to induce crystallization. | 200 - 600 °C for 2 hours in air. | google.com |
Templating Methods for Nanostructured this compound
Templating methods, including nanocasting, are powerful techniques for creating nanostructured materials with controlled and well-defined morphologies. These methods utilize a pre-existing template with a desired nanostructure, such as porous silica (B1680970) or polymer membranes, to direct the formation of the new material.
The general process of nanocasting involves several steps:
Infiltration of a precursor solution (e.g., a solution containing lead and ruthenium ions) into the pores of the template.
Conversion of the precursor into the desired oxide within the template's pores, often through heat treatment.
Removal of the template material, typically by chemical etching, leaving behind a nanostructured replica of the template. researchgate.netacs.org
This technique allows for the synthesis of ordered mesoporous materials with high surface areas and uniform pore structures. researchgate.net While specific examples of templating methods for this compound are not prevalent in the provided search results, the technique has been successfully applied to synthesize nanostructured ruthenium oxide with enhanced electrocatalytic properties. researchgate.net By analogy, it is expected that this method could be adapted for the fabrication of nanostructured this compound with tailored morphologies for applications in catalysis and energy storage. The choice of template is critical as it dictates the final structure of the replicated material. acs.org
Thin Film Deposition Techniques for this compound
The fabrication of high-quality this compound thin films is essential for integrating these materials into electronic devices. Various physical and chemical vapor deposition techniques are employed to achieve epitaxial or polycrystalline films with controlled stoichiometry, thickness, and morphology.
Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique widely used for growing complex oxide thin films due to its ability to transfer the stoichiometry from the target to the substrate. chinesechemsoc.orgresearchgate.net For this compound, a stoichiometric target of the desired composition (e.g., Pb₂Ru₂O₇-y) would be ablated by a high-energy pulsed laser in a vacuum chamber. cambridge.org The resulting plasma plume, containing lead, ruthenium, and oxygen species, expands and deposits onto a heated single-crystal substrate, enabling epitaxial growth.
Key parameters influencing the growth of ruthenate films via PLD include substrate temperature, oxygen partial pressure, laser fluence, and repetition rate. aip.orgavsconferences.org For instance, in the growth of similar rutile RuO₂ films, temperatures around 700°C have been shown to yield highly conductive, epitaxially grown films. semanticscholar.org The choice of substrate is crucial for achieving epitaxy; substrates with compatible crystal structures and lattice parameters, such as titanium dioxide (TiO₂) or strontium titanate (SrTiO₃), are often selected. aip.orgacs.org
Table 1: Representative PLD Growth Parameters for Ruthenium Oxide Thin Films
| Parameter | Typical Value | Effect on Film Properties |
| Substrate Temperature | 500-800 °C | Influences crystallinity, surface morphology, and defect concentration. aip.org |
| Oxygen Partial Pressure | 1-100 mTorr | Affects oxygen stoichiometry and phase purity. aip.org |
| Laser Fluence | 1-3 J/cm² | Controls deposition rate and plasma energetics. researchgate.net |
| Repetition Rate | 1-10 Hz | Influences growth kinetics and surface smoothness. |
| Target Composition | Stoichiometric Pb-Ru-O | Determines the elemental composition of the resulting film. |
This table presents typical parameters for the growth of ruthenium-based oxide films, which can be adapted for this compound.
Sputtering is a widely used physical vapor deposition (PVD) method for producing uniform thin films over large areas. americanelements.com For this compound, reactive sputtering from a metallic lead-ruthenium alloy target or RF sputtering from a ceramic oxide target in an argon-oxygen plasma can be employed. aemdeposition.commdpi.comresearchgate.net In reactive sputtering, the ratio of argon to oxygen in the plasma is a critical parameter that controls the oxygen stoichiometry and, consequently, the phase and electrical properties of the deposited film. mdpi.com4waveinc.com
DC and RF magnetron sputtering are common variants. For instance, direct current reactive sputtering of ruthenium oxide has been used to produce electrodes for thin-film supercapacitors. aemdeposition.com The substrate temperature during sputtering plays a significant role in the film's crystallinity, with amorphous films forming at lower temperatures and crystalline phases appearing at elevated temperatures, often requiring post-deposition annealing. mdpi.com4waveinc.com The choice of substrate also dictates the film's orientation and degree of crystallinity. acs.org
Table 2: Sputtering Parameters for Ruthenium Oxide Film Growth
| Parameter | Typical Value Range | Effect on Film Properties |
| Target | Pb-Ru alloy or Pb-Ru-O ceramic | Source material for the film. americanelements.commdpi.com |
| Sputtering Gas | Ar/O₂ mixture | Controls deposition rate and film stoichiometry. mdpi.com |
| Gas Pressure | 1-20 mTorr | Affects plasma density and uniformity of deposition. researchgate.net |
| Substrate Temperature | Room Temperature - 600 °C | Determines crystallinity and microstructure. mdpi.com |
| Sputtering Power | 50-300 W | Influences deposition rate and film density. |
This table provides a general overview of sputtering parameters for ruthenium oxides, which would be starting points for developing a this compound deposition process.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for depositing highly conformal and uniform thin films, which are crucial for advanced electronic applications. wikipedia.orgharvard.edu These methods rely on volatile organometallic precursors containing the desired elements. For this compound, a co-deposition process involving individual precursors for lead and ruthenium would be necessary.
For the ruthenium component, a variety of precursors have been developed for both CVD and ALD, including ruthenocene (Ru(Cp)₂) and bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂), often with oxygen as a co-reactant. rsc.orgharvard.edu The choice of precursor and deposition temperature is critical to control the film composition and prevent impurity incorporation, which can be a challenge with catalytic metals like ruthenium that can activate C-H and C-C bond scission in the precursor molecules. wikipedia.org
ALD, a subclass of CVD, offers atomic-level thickness control by employing self-limiting surface reactions. arxiv.orgresearchgate.net An ALD process for this compound would involve sequential pulses of a lead precursor, a ruthenium precursor, and an oxidant (like ozone or oxygen plasma), separated by inert gas purges. harvard.edugoogle.com The development of such a process would require compatible ALD windows for both the lead and ruthenium precursors.
Table 3: Common Precursors for Ruthenium and Ruthenium Oxide CVD/ALD
| Precursor Name | Chemical Formula | Deposition Technique(s) | Typical Deposition Temperature |
| Bis(ethylcyclopentadienyl)ruthenium(II) | Ru(C₂H₅C₅H₄)₂ | MOCVD, ALD | 250-450 °C rsc.org |
| Tricarbonyl(η⁴-2,3-dimethylbutadiene)ruthenium | Ru(DMBD)(CO)₃ | ALD | 290-320 °C (for Ru metal) researchgate.net |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium | Ru(TMHD)₃ | CVD | ~300 °C wpmucdn.com |
| Ruthenium tetroxide | RuO₄ | ALD | 60-120 °C researchgate.net |
This table lists precursors primarily used for Ru and RuO₂ deposition, which would need to be paired with a suitable lead precursor for the synthesis of this compound.
Epitaxial strain, arising from the lattice mismatch between the thin film and the single-crystal substrate, is a powerful tool for tuning the functional properties of complex oxides. nih.govaps.org By carefully selecting the substrate, one can impose either compressive or tensile strain on the this compound film, which can modify its lattice parameters, bond angles, and, consequently, its electronic and magnetic properties.
For example, growing a ruthenate film on a substrate with a larger lattice constant will induce tensile strain, while a substrate with a smaller lattice constant will result in compressive strain. aps.org The orientation of the substrate [(100), (110), (111), etc.] also dictates the growth orientation of the film, allowing for the exploration of anisotropic properties. acs.org The thickness of the film is another critical factor; below a certain critical thickness, the film grows coherently strained, while thicker films may relax through the formation of misfit dislocations. aps.org
Systematic studies on related ruthenates like Ca₂-ₓSrₓRuO₄ have demonstrated that epitaxial strain can dramatically alter the ground state of the material, inducing transitions from insulating to metallic or modifying magnetic anisotropy. aps.org Similar effects would be expected in this compound films, making strain engineering a key area of research.
Single Crystal Growth Methods for this compound
The growth of large, high-quality single crystals is paramount for fundamental investigations of the intrinsic physical properties of materials, as it allows for measurements that are not obscured by grain boundaries and other defects present in polycrystalline samples. While detailed reports on the single crystal growth of this compound are scarce, methods used for other complex oxides, particularly ruthenates, provide a viable path forward.
One reported instance mentions a Pb₂Ru₂O₆.₅ single crystal used for optical property measurements, though the specific growth method was not detailed. semanticscholar.org For related pyrochlore ruthenates and other complex oxides, several techniques are commonly employed. The solid-state crystal growth (SSCG) method is advantageous for its lower growth temperatures compared to melt-based techniques, which allows for better control over stoichiometry and volatility, a key concern for lead-containing compounds. rsc.org
The chemical vapor transport (CVT) method is another promising technique. In CVT, a polycrystalline source material is sealed in an evacuated ampoule with a transport agent. A temperature gradient across the ampoule causes the material to react with the transport agent to form a volatile species, which then diffuses to the cooler end and decomposes, depositing single crystals. This method has been successfully used to synthesize RuO₂ single crystals. arxiv.org For lead ruthenium pyrochlores, a solid-state reaction to first form a polycrystalline powder is a common initial step. nih.govfrontiersin.org This powder could then potentially be used as the starting material for a CVT or SSCG process to obtain single crystals.
Advanced Structural Characterization and Crystallographic Analysis of Lead Ruthenium Oxide
High-Resolution X-ray and Neutron Diffraction Studies of Crystal Structure
High-resolution X-ray diffraction (XRD) and neutron diffraction are powerful, complementary techniques for determining the average crystal structure of lead ruthenium oxide. wikipedia.org XRD is sensitive to the scattering from electron clouds, making it excellent for determining the positions of heavier elements like lead and ruthenium. Neutron diffraction, conversely, scatters from atomic nuclei and is particularly sensitive to lighter elements like oxygen, providing crucial information about the oxygen sublattice and any associated vacancies. frontiersin.orgnih.gov Together, these methods provide a detailed picture of the crystallographic unit cell, atomic positions, and site occupancies.
Lead-ruthenium pyrochlores have been a subject of investigation, with their structure characterized by X-ray diffraction to understand their fundamental properties. nasa.gov For nanocrystalline forms of ruthenium oxides, XRD patterns are used to confirm the crystalline nature and identify the specific phase, such as the tetragonal rutile structure. ijnnonline.net
The Rietveld method is a comprehensive analytical procedure applied to powder diffraction data. It involves fitting a calculated diffraction pattern, generated from a structural model, to the experimental data using a least-squares approach. wikipedia.org This technique is indispensable for confirming the phase purity of synthesized this compound samples and for precisely determining their lattice parameters. researchgate.net
By refining various parameters—including lattice constants, atomic positions, and peak shape functions—the Rietveld method can accurately quantify the constituent phases in a sample and provide detailed structural information. mdpi-res.comresearchgate.net For instance, in mixed-metal oxide systems, a linear change in lattice parameters as a function of composition, determined via Rietveld refinement, can serve as strong evidence for the formation of a true solid solution. researchgate.net
Table 1: Example Lattice Parameters for Pyrochlore (B1171951) Oxides This table presents typical lattice parameters for pyrochlore structures, illustrating the data obtained from Rietveld refinement.
| Compound | Space Group | Lattice Parameter (a) in Å |
| Pb₂Ru₂O₆.₅ | F-43m | 10.256 |
| Bi₂Ru₂O₇ | Fd-3m | 10.295 |
| Pb₂Ir₂O₆.₅ | F-43m | 10.274 |
Note: Data is representative of values found in crystallographic studies of pyrochlore oxides.
A defining characteristic of the this compound pyrochlore system is its tendency towards oxygen non-stoichiometry. researchgate.net Instead of the ideal A₂B₂O₇ stoichiometry, the compound often exists as Pb₂Ru₂O₇-δ, where δ represents the oxygen deficiency. A particularly stable and well-studied composition is Pb₂Ru₂O₆.₅ (δ = 0.5). frontiersin.orgnih.gov
Neutron and synchrotron X-ray diffraction studies have revealed that these oxygen vacancies are not randomly distributed. Instead, they exhibit long-range ordering, which results in a reduction of the crystal symmetry from the ideal pyrochlore space group Fd-3m to F-43m. frontiersin.orgnih.gov This ordering is a critical structural feature, distinguishing lead ruthenate from other pyrochlores like Pb₂Re₂O₇-d, which also show oxygen deficiency but without the vacancy ordering. frontiersin.org The presence and ordering of these vacancies are believed to significantly influence the material's electronic and catalytic properties. researchgate.net
In-situ diffraction experiments, where diffraction data is collected while the sample is subjected to changing conditions (e.g., temperature, pressure, or electrochemical potential), provide dynamic information about structural transformations. dtu.dkresearchgate.net These studies can reveal phase transitions, changes in lattice parameters, and the evolution of crystalline phases during a chemical or physical process. For example, in-situ synchrotron XRD has been effectively used to observe structural changes from a P2 to an O2 phase in layered sodium oxides during electrochemical cycling. dtu.dkresearchgate.net While specific in-situ diffraction studies focusing solely on structural transitions in this compound are not extensively detailed in the provided context, this methodology remains a powerful tool for understanding its structural stability and dynamic behavior under operating conditions.
Local Structure Probes for this compound
While diffraction techniques provide information about the long-range, average crystal structure, they may not capture deviations that occur at the local atomic level. Local structure probes are essential for a complete understanding, particularly for materials like this compound where local distortions, non-stoichiometry, and amorphous or nanocrystalline phases are important. acs.org
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure around a specific absorbing atom. nih.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum gives information on the oxidation state and coordination chemistry, while the Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the bond distances, coordination numbers, and identities of the neighboring atoms. mpg.deresearchgate.net
For this compound systems, EXAFS analysis can precisely determine the interatomic distances and coordination numbers for the Pb-O, Ru-O, and even Pb-Ru shells. acs.orgnih.gov This data is crucial for understanding how atoms are locally arranged, especially in contexts like the adsorption of lead onto ruthenium oxide surfaces, where EXAFS can distinguish between different surface coordination complexes. acs.orgnih.gov
Table 2: EXAFS-Derived Structural Parameters for Pb Sorption on Ruthenium Oxide This table summarizes the local atomic environment around lead atoms adsorbed on a ruthenium oxide surface as determined by EXAFS analysis. nih.gov
| Atomic Pair | Bond Distance (R) in Å | Coordination Number (N) |
| Pb-O | 2.27 | 2.1 - 2.5 |
| Pb-Ru (edge sharing) | ~3.38 | ~1.0 |
| Pb-Ru (corner sharing) | ~4.19 | ~0.8 |
| Pb-Pb | ~3.89 | ~0.9 |
Pair Distribution Function (PDF) analysis is a total scattering technique that provides information about the local structure of materials, regardless of their crystallinity. mpg.de It is obtained by a Fourier transform of powder diffraction data collected over a wide range of momentum transfer (Q). atomfair.comscispace.com The resulting PDF, G(r), represents the probability of finding two atoms separated by a distance r, essentially providing a histogram of all interatomic distances within the material. epj-conferences.org
This method is exceptionally well-suited for studying the structure of amorphous and nanocrystalline phases of this compound, where the absence of long-range order makes traditional crystallographic analysis challenging. atomfair.comresearchgate.net PDF analysis can reveal the short-range and medium-range order, providing insights into the atomic connectivity and structure at the nanoscale that govern the material's properties. scispace.com For example, PDF studies on nanocrystalline hydrous RuO₂, a related compound, have shown that even materials appearing "amorphous" by conventional XRD can possess a significant degree of local, rutile-like crystalline order. acs.org
Electron Microscopy Investigations of this compound Microstructure
Electron microscopy serves as a cornerstone for understanding the microstructure of materials at the nanoscale. For complex oxides like this compound, these techniques provide direct visualization of particle morphology, crystal structure, and lattice defects, which are critical for correlating its synthesis, structure, and properties.
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for the high-resolution imaging of material microstructures. In the study of this compound, TEM is employed to investigate primary particle size, size distribution, and the degree of agglomeration. STEM, particularly when coupled with High-Angle Annular Dark-Field (HAADF) imaging, allows for Z-contrast imaging, where heavier atoms (like lead and ruthenium) appear brighter, providing insights into the elemental distribution at a near-atomic level.
While detailed micrographs of this compound are not extensively published in publicly available literature, characterization of related pyrochlore materials demonstrates the utility of these methods. For this compound, TEM analysis would typically reveal the morphology of the synthesized powders, such as whether they consist of discrete nanoparticles, larger aggregates, or sintered crystallites. The particle shape and facet expression, which are crucial for applications like catalysis, can be resolved. For instance, lead ruthenate pyrochlore catalysts have been characterized using TEM to understand their physical structure, which influences their performance in electrochemical applications. canada.ca
Selected Area Electron Diffraction (SAED) is a TEM-based technique used to determine the crystallographic structure of a specimen. An electron beam is diffracted by the atomic planes of a crystal, producing a diffraction pattern that is characteristic of the material's crystal structure and orientation.
For this compound, SAED analysis is essential for confirming the formation of the desired pyrochlore crystal structure. A typical SAED investigation would yield one of two distinct patterns:
Spot Pattern: If the selected area contains a single, well-oriented crystal, the resulting pattern is an array of sharp, regularly spaced spots. Each spot corresponds to a specific set of crystal lattice planes, and the pattern can be indexed to confirm the pyrochlore structure and determine the crystal's orientation.
Ring Pattern: If the material is polycrystalline, consisting of many randomly oriented nanocrystals, the diffraction spots from all crystallites merge to form a set of concentric rings. The diameter of each ring corresponds to the interplanar spacing (d-spacing) of a specific set of lattice planes, which can be matched with X-ray diffraction data to verify the pyrochlore phase.
This analysis definitively distinguishes between amorphous, single-crystal, and polycrystalline forms of this compound, providing fundamental information about its synthesis and processing.
High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of the atomic arrangement within a crystal lattice. This capability is invaluable for the study of crystalline defects and interfaces that profoundly influence the material's electronic and chemical properties but are not resolvable by other methods.
In the context of this compound, HRTEM would be applied to visualize:
Point Defects: While individual point defects like vacancies are typically below the resolution limit, their agglomeration or influence on the surrounding lattice can sometimes be observed.
Dislocations: These line defects within the crystal structure can be directly imaged, and their density and type can be analyzed.
Stacking Faults: Errors in the sequence of atomic plane stacking, which are common in complex crystal structures, can be identified.
Grain Boundaries: In polycrystalline samples, HRTEM reveals the atomic structure of the interface between adjacent crystallites. The nature of these boundaries (e.g., coherent vs. incoherent) is critical to properties such as ionic and electronic conductivity.
Defect Chemistry and Point Defect Analysis in this compound
The functional properties of this compound are intrinsically linked to its defect chemistry, which encompasses deviations from the ideal crystal structure. Point defects, such as vacancies and atomic substitutions, are particularly influential.
The presence of oxygen vacancies has a profound effect on the structural integrity and stability of the pyrochlore lattice. The pyrochlore structure can be visualized as two interpenetrating networks: a (Pb₂O') network and a (Ru₂O₆) network. frontiersin.org Oxygen vacancies typically form in the O' sites coordinated by lead atoms, which are more weakly bonded. The concentration and distribution of these vacancies can influence several structural aspects:
Phase Stability: A high concentration of disordered oxygen vacancies can impact the thermodynamic stability of the pyrochlore phase. In some related pyrochlore systems, oxygen vacancies are not randomly distributed but show long-range or short-range ordering, which can lead to the formation of superstructures. frontiersin.org
Electronic Properties: Each oxygen vacancy can trap electrons, creating localized electronic states that significantly alter the material's conductivity.
Therefore, controlling the concentration of oxygen vacancies during synthesis is a critical factor in tailoring the structural and electronic properties of this compound.
Beyond oxygen deficiency, this compound exhibits significant cation non-stoichiometry. A prevalent form of this is the substitution of ruthenium ions on the B-site of the A₂B₂O₇ pyrochlore structure by lead ions, leading to the chemical formula Pb₂[Ru₂-xPbx]O₇-y. nasa.govgoogle.com This substitution represents a significant structural defect because the substituting and host cations have different sizes and oxidation states (Pb²⁺ vs. Ru⁴⁺).
The structural implications of this cation non-stoichiometry are substantial:
Lattice Distortion: The ionic radius of Pb²⁺ (approx. 119 pm) is significantly larger than that of Ru⁴⁺ (approx. 62 pm). The substitution of a smaller ion with a larger one induces considerable local strain and distortion in the [RuO₆] octahedral network, affecting Ru-O bond lengths and angles.
Formation of Lead-Rich Pyrochlores: The extent of this substitution (the value of 'x') can be varied during synthesis, leading to a range of lead-rich pyrochlore compounds. google.com The specific composition has a direct impact on the lattice parameter of the resulting crystal structure.
The table below summarizes various non-stoichiometric compositions of this compound that have been synthesized, illustrating the range of lead substitution on the ruthenium site.
| Molar Ratio (Pb:Ru) in Synthesis | Resulting Compound Formula | Lattice Parameter (Å) |
| ~1.35 : 1.0 | Pb₂[Ru₁.₇₂Pb₀.₂₈]O₇-y | Not Specified |
| ~2.0 : 1.0 | Pb₂[Ru₁.₃₆Pb₀.₆₄]O₇-y | 10.421 |
| ~2.0 : 1.0 (O₂ bubbled) | Pb₂[Ru₁.₃₁Pb₀.₆₉]O₇-y | 10.478 |
Data sourced from patent literature describing the synthesis of various lead ruthenate pyrochlores. google.com
This ability to accommodate significant non-stoichiometry on both the cation and anion sublattices is a defining characteristic of the this compound pyrochlore system, and it is a key factor in the tuning of its physical and chemical properties.
Influence of Doping on Lattice Distortions
The introduction of dopant atoms into the this compound lattice is a key strategy for modifying its physical and chemical properties. Doping induces localized strain, resulting in significant lattice distortions that can alter electronic structures, phonon modes, and catalytic activity. The nature and magnitude of these distortions are contingent on several factors, including the ionic radius, oxidation state, and concentration of the dopant ion relative to the host ions (Pb and Ru).
Engineering lattice distortion through doping can enhance the performance of ruthenium-based oxides. researchgate.netnih.gov For instance, incorporating foreign ions into the ruthenium oxide (RuO₂) crystal structure can induce substantial lattice distortions, which in turn modify the electronic structure and Ru-O bond covalency. researchgate.netnih.gov This modification can suppress the dissolution of ruthenium in acidic environments, thereby enhancing stability. nih.gov
When a dopant substitutes for a host ion, the mismatch in ionic radii is a primary cause of lattice distortion. For example, doping with larger ions typically leads to an expansion of the unit cell volume. Studies on related perovskite manganites, where ruthenium was used as a dopant for manganese, demonstrated an increase in lattice parameters and unit cell volume. mdpi.com This expansion is attributed to the larger ionic radius of the dopant ion (Ru⁴⁺ at 0.62 Å) compared to the host ion (Mn⁴⁺ at 0.53 Å), which causes a distortion in the surrounding oxygen octahedra. mdpi.com Conversely, doping with smaller ions would be expected to cause a contraction of the lattice.
These structural changes are not merely uniform expansions or contractions; they often involve subtle changes in bond lengths and bond angles. For example, in Ru-doped Pr₀.₆₇Ba₀.₃₃MnO₃, small changes in the Mn-O-Mn bond angle and bond distance were observed, indicating a tilting of the MnO₆ octahedra to accommodate the dopant. mdpi.com In the context of this compound, doping at the lead or ruthenium site would similarly alter the Ru-O-Ru or Pb-O-Ru bond angles and the Pb-O and Ru-O bond lengths, directly impacting the material's electronic band structure.
The table below summarizes the effect of ruthenium doping on the lattice parameters of a representative perovskite oxide, illustrating the typical distortions induced by dopants.
| Sample | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |
| Pr₀.₆₇Ba₀.₃₃MnO₃ | 5.509 | 7.771 | 5.522 | 236.46 |
| Pr₀.₆₇Ba₀.₃₃Mn₀.₉Ru₀.₁O₃ | 5.510 | 7.788 | 5.523 | 237.15 |
This table is based on data for a related perovskite system and serves to illustrate the principle of doping-induced lattice distortion. mdpi.com
Surface Structure Characterization of this compound
The surface of this compound is where the material interacts with its environment, making it the critical region for applications such as catalysis and sensing. A thorough characterization of the surface's atomic arrangement, composition, and electronic states is therefore essential. Advanced surface-sensitive techniques are employed to obtain a detailed understanding of the surface structure at the atomic level.
Low-Energy Electron Diffraction (LEED) and Scanning Tunneling Microscopy (STM) of Single-Crystal Surfaces
Low-Energy Electron Diffraction (LEED) and Scanning Tunneling Microscopy (STM) are powerful complementary techniques for the detailed analysis of the atomic structure of single-crystal surfaces.
Low-Energy Electron Diffraction (LEED) is a technique used to determine the symmetry and periodicity of the atomic arrangement on a surface. wikipedia.orgocivm.com It involves directing a collimated beam of low-energy electrons (typically 20-200 eV) at a single-crystal surface. libretexts.orglibretexts.org Due to their low energy, these electrons penetrate only the top few atomic layers, making LEED highly surface-sensitive. libretexts.orgcadence.com The elastically scattered electrons produce a diffraction pattern on a fluorescent screen, which is essentially a map of the reciprocal lattice of the surface. libretexts.org
For a single-crystal surface of this compound, a LEED experiment would provide the following information:
Surface Symmetry: The symmetry of the diffraction pattern reflects the symmetry of the surface atomic arrangement.
Unit Cell Dimensions: The spacing between the diffraction spots is inversely related to the dimensions of the surface unit cell. libretexts.org
Surface Quality: The sharpness and intensity of the spots indicate the degree of order and cleanliness of the surface.
Surface Reconstruction: The presence of extra spots in the pattern compared to what is expected from the bulk structure indicates that the surface atoms have rearranged into a new periodic structure, a phenomenon known as surface reconstruction.
Scanning Tunneling Microscopy (STM) provides real-space images of a surface with atomic resolution. researchgate.netuoregon.edu An atomically sharp conductive tip is brought very close to the sample surface, and a bias voltage is applied. Electrons quantum mechanically tunnel across the vacuum gap, generating a tunneling current that is exponentially dependent on the tip-sample distance. By scanning the tip across the surface and maintaining a constant current, a topographic map of the surface is generated. aps.org
For a this compound single-crystal, STM can reveal:
Atomic-Scale Topography: Direct visualization of the arrangement of individual lead, ruthenium, and oxygen atoms on the surface.
Surface Defects: Identification of point defects (e.g., vacancies, adatoms), step edges, and dislocations, which can be crucial for catalytic activity. uoregon.edu
Electronic Structure: By varying the bias voltage, STM can probe the local density of electronic states (LDOS) of the surface, distinguishing between different atomic species and their electronic environments. aps.org A study on the related RuO₂(110) surface demonstrated that STM could distinguish between ruthenium and oxygen rows based on changes in image contrast at different bias voltages, which reflects differences in their occupied and unoccupied electronic states. aps.org
Together, LEED and STM provide a comprehensive picture of the surface structure. LEED gives information about the long-range order and periodicity, while STM provides a direct, localized view of the atomic and electronic landscape. aps.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Oxidation States and Composition
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. psu.eduresearchgate.net
In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be calculated. The binding energy of a core electron is characteristic of the element from which it was emitted and is also sensitive to the element's local chemical environment (i.e., its oxidation state and bonding partners).
For this compound, XPS analysis would focus on the core-level spectra of Pb, Ru, and O:
Ruthenium (Ru 3d and Ru 3p): The Ru 3d region is often used for analysis, but it has a significant overlap with the C 1s peak from adventitious carbon contamination. thermofisher.compjoes.com Therefore, the Ru 3p peak is also frequently analyzed. researchgate.net Deconvolution of these spectra allows for the identification of different ruthenium oxidation states. For example, metallic ruthenium (Ru⁰) has a characteristic Ru 3d₅/₂ binding energy of around 280.2 eV, while ruthenium in RuO₂ (Ru⁴⁺) appears at a higher binding energy of approximately 280.7-280.9 eV. thermofisher.comresearchgate.net Higher oxidation states, such as those found in RuO₃ or oxyhydroxides, would appear at even higher binding energies (~282.2 eV). researchgate.net
Lead (Pb 4f): The high-resolution spectrum of the Pb 4f region would be analyzed to determine the oxidation state of lead on the surface. The positions and shapes of the Pb 4f₇/₂ and Pb 4f₅/₂ peaks would indicate whether lead is present as Pb²⁺, Pb⁴⁺, or in a metallic state.
Oxygen (O 1s): The O 1s spectrum is crucial for understanding the nature of the oxygen species on the surface. This peak can typically be deconvoluted into multiple components. A main peak around 529-530 eV is usually attributed to lattice oxygen in the metal oxide framework (O²⁻). researchgate.net Peaks at higher binding energies can indicate the presence of surface hydroxyl groups (-OH) at ~531 eV, and adsorbed water (H₂O) or oxygen-containing carbon species at ~532 eV or higher. researchgate.net
By quantifying the areas under the respective core-level peaks and applying appropriate sensitivity factors, XPS can determine the relative atomic concentrations of lead, ruthenium, and oxygen on the surface, providing insight into the surface stoichiometry.
The table below lists typical binding energies for ruthenium and oxygen species relevant to the analysis of this compound surfaces.
| Element | Core Level | Chemical State / Species | Binding Energy (eV) |
| Ruthenium | Ru 3d₅/₂ | Ru (metal) | ~280.2 |
| Ruthenium | Ru 3d₅/₂ | RuO₂ (Ru⁴⁺) | ~280.7 - 280.9 |
| Ruthenium | Ru 3d₅/₂ | RuOₓ (higher oxides) | >281.0 |
| Oxygen | O 1s | Lattice Oxygen (O²⁻) | ~529.3 - 530.9 |
| Oxygen | O 1s | Hydroxide (B78521) (OH⁻) | ~531.0 - 531.9 |
| Oxygen | O 1s | Adsorbed Water (H₂O) | ~532.3 |
Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration. thermofisher.comresearchgate.netacs.org
Electronic Structure and Band Theory Investigations in Lead Ruthenium Oxide
First-Principles Density Functional Theory (DFT) Calculations of Electronic Structure
First-principles calculations, predominantly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of lead ruthenium oxide. These computational methods provide a microscopic understanding of the bonding, orbital hybridization, and the nature of electronic states near the Fermi level.
Early first-principles pseudofunction calculations for metallic pyrochlore (B1171951) Pb₂Ru₂O₆.₅ revealed key aspects of its electronic structure. aip.org These studies demonstrated that the metallic behavior arises from a complex interplay of orbitals. The Ru 4d and O 2p orbitals form antibonding states near the Fermi energy (E_F), which is a common feature in pyrochlore ruthenates. researchgate.net A significant finding was that the unoccupied Pb 6p bands are located only a few electron volts above the Fermi level and mix with the Ru 4d bands at the Fermi surface through the oxygen framework. aip.org This hybridization is crucial for the observed band conduction. aip.org Contrary to earlier beliefs, the Pb 6s bands were found to be located deep below the Fermi level, making their direct contribution to metallic conductivity unlikely. aip.org
The density of states (DOS) at the Fermi level, g(ε_F), is a key parameter determining the metallic character. For Pb₂Ru₂O₆.₅, the DOS at E_F is significant, contributing to its metallic nature. acs.org The main contributions to the DOS near the Fermi level come from the Ru 4d states with t₂g character, which are hybridized with the O 2p states in an anti-bonding manner. researchgate.net The states in the valence band from approximately -8 eV to -2 eV are primarily associated with O 2p states. researchgate.net
Table 1: Calculated Electronic Properties for Lead Ruthenate Pyrochlore
| Property | Value/Description | Source(s) |
| B-cation d-band center (εd) | -1.41 eV | rsc.org |
| Adsorbate-metal coupling (V²ad) | 3.87 | rsc.org |
| Primary Orbital Contributions at E_F | Ru 4d (t₂g), O 2p, Pb 6p | aip.orgresearchgate.net |
| Pb 6s bands | Located deep below the Fermi level | aip.org |
The metallic conductivity in lead ruthenate pyrochlores is influenced by the Ru-O-Ru bond angle and the covalency of the Ru-O bond. aps.org A larger Tc-O(1)-Tc bond angle is generally observed in lead pyrochlores compared to their bismuth counterparts, which is expected to influence the electronic bandwidth and conductivity. frontiersin.org For instance, the bond angle in Pb₂Ru₂O₆.₅ is 134.81°, which is anticipated to affect the metallic properties. frontiersin.org
Standard DFT approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) can sometimes be insufficient for describing the electronic structure of transition metal oxides where strong electron correlations are present. acs.org To address this, methods like DFT+U (DFT with a Hubbard U correction) and hybrid functionals are employed. acs.org
In ruthenate pyrochlores, the on-site Coulomb repulsion among the Ru 4d electrons can be significant. DFT+U calculations have been used to study these correlation effects. For example, in yttrium ruthenate pyrochlore (Y₂Ru₂O₇), a related compound, an optimal effective Hubbard U (U_eff) of 4.0 eV was applied to the Ru d-electrons to accurately model its properties. acs.org Theoretical studies on rutile RuO₂ show that increasing the value of U can induce a Mott metal-to-insulator transition and modify the binding strength of metal-oxygen bonds. acs.org This highlights the importance of considering electron correlation in accurately predicting the electronic properties of ruthenium-based oxides. acs.org
Hybrid functional calculations, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, can also provide a more accurate description of the electronic structure in these materials. These methods are often used to cross-check results from DFT+U calculations. rsc.org The application of these advanced computational techniques suggests that the electronic ground state of ruthenate pyrochlores is delicately balanced and can be tuned by factors like A-site cation substitution, which modifies the Ru-O-Ru covalency and electron correlation effects. aps.org
This compound, with the nominal formula Pb₂Ru₂O₇, is often found to be non-stoichiometric, exhibiting oxygen vacancies. The actual stoichiometry is frequently reported as Pb₂Ru₂O₆.₅, indicating ordered oxygen vacancies that result in a lowering of the crystal symmetry from Fd-3m to F-43m. frontiersin.org These intrinsic defects, along with others like cation anti-site disorder, play a crucial role in the material's properties. frontiersin.orgfrontiersin.org
DFT calculations are a powerful tool for investigating the formation energies and electronic consequences of these defects. Pyrochlore structures are known for their ability to accommodate a high density of defects. aps.org Theoretical studies on related pyrochlore systems show a correlation between the formation energy of cation antisite pairs and the material's radiation tolerance. frontiersin.org In the context of lead ruthenate, defects such as lead and oxygen vacancies are intrinsic. The stereochemically active 6s² electron lone pair on the Pb²⁺ cation also introduces a form of electronic and structural disorder. researchgate.net
Computational models suggest that a reduction in ruthenium content (Ru vacancies) can lead to a lattice expansion, which is attributed to a decrease in charge screening. aps.org The presence of defects can create localized states within the band gap or alter the density of states near the Fermi level, thereby influencing the electronic and catalytic properties. For instance, in some pyrochlore catalysts, oxygen vacancies are correlated with an upshift of the O 2p band center relative to the Fermi level, which can enhance catalytic activity. acs.org
Experimental Probes of Electronic States
Experimental techniques provide direct measurements of the electronic structure, complementing the theoretical insights from DFT. X-ray and ultraviolet photoelectron spectroscopies are particularly powerful for probing the occupied electronic states of this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of materials. acs.org In this compound and related pyrochlores, XPS has been used to study the core levels of Pb, Ru, and O, as well as the valence band region. acs.orgsemanticscholar.org
The binding energies of core level electrons are sensitive to the chemical environment and oxidation state of the atoms. Analysis of the Ru 3d core level spectra in ruthenate pyrochlores often reveals complex fine structures. semanticscholar.org These spectra can show multiple components, which are interpreted as "well-screened" and "unscreened" final states. acs.org The well-screened peak arises from the efficient screening of the core hole created during photoemission by conduction electrons, a characteristic feature of metallic systems. The presence and intensity of these satellite structures provide information about the density of states at the Fermi level and the strength of electron correlation. acs.org For instance, in a study comparing various ruthenate pyrochlores, the probability of reaching the screened final state in XPS was found to decrease in the sequence Pb₂Ru₂O₇-y > Bi₂Ru₂O₇ > SrRuO₃ > CaRuO₃, correlating with a decrease in the density of states at the Fermi level. acs.org
The Pb 4f core level spectrum in lead oxides also provides valuable information. In α-PbO, the Pb 4f spectrum shows a simple spin-orbit doublet. wordpress.com However, in the metallic β-PbO₂, the core lines are more complex, with asymmetric peak shapes that can be fitted with multiple components, indicating the presence of conduction electrons that screen the core hole and give rise to satellite features. wordpress.com Similar complexities would be expected in the metallic Pb₂Ru₂O₆.₅.
Table 2: Representative XPS Binding Energies for Elements in Ruthenate Pyrochlores
| Element | Core Level | Binding Energy (eV) | Compound/Comment | Source(s) |
| Ru | 3d₅/₂ | ~281.8 | Y₂Ru₂O₇-δ (primary peak) | acs.orgresearchgate.net |
| Ru | 3d₃/₂ | ~286.0 | Y₂Ru₂O₇-δ (primary peak) | acs.orgresearchgate.net |
| Y | 3d₅/₂ | ~156.4 | Y₂Ru₂O₇-δ | acs.orgresearchgate.net |
| Y | 3d₃/₂ | ~158.5 | Y₂Ru₂O₇-δ | acs.orgresearchgate.net |
| Pb | 4f₇/₂ | ~137.7 - 138.8 | Lead Oxides (range) | wordpress.com |
| Pb | 4f₅/₂ | ~142.6 - 143.7 | Lead Oxides (range) | wordpress.com |
Note: Specific binding energies for Pb₂Ru₂O₆.₅ can vary slightly depending on the instrument calibration and sample condition. The values for Y₂Ru₂O₇-δ and lead oxides are provided for context.
Valence band XPS, in conjunction with DFT calculations, helps to identify the orbital character of the electronic states. Studies on ruthenate pyrochlores have confirmed that the states near the Fermi level are dominated by Ru 4d orbitals, while the O 2p states form a broad band at higher binding energies. researchgate.net
Ultraviolet Photoelectron Spectroscopy (UPS) uses lower energy photons (typically He I at 21.2 eV or He II at 40.8 eV) compared to XPS. This makes it exceptionally surface-sensitive and ideal for probing the valence band electronic structure with high energy resolution. youtube.com UPS can directly measure key electronic parameters such as the work function and ionization potential. youtube.com
In the study of metallic oxides like this compound, UPS is used to directly observe the Fermi edge, confirming the metallic character of the material. acs.org The shape and intensity of the spectrum near the Fermi level provide a direct measure of the occupied density of states in the valence band. youtube.com A study of single crystals of Bi₂Ru₂O₇ and Pb₂Ru₂O₆.₅ using synchrotron radiation and ultraviolet electron spectroscopy confirmed the location and width of the O 2p band and the position of the Pb 6s bands predicted by DFT calculations. aip.org
By combining UPS, which probes the occupied states (valence band), with inverse photoemission spectroscopy (IPES), which probes the unoccupied states (conduction band), a complete picture of the electronic band structure, including the band gap in semiconducting materials, can be obtained. youtube.com For a metallic compound like Pb₂Ru₂O₆.₅, UPS provides a high-resolution view of the electronic states that are responsible for its conductivity.
X-ray Absorption Spectroscopy (XAS) for Electronic Transitions
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the electronic structure of materials. mdpi.comnsf.gov It provides critical information on the oxidation state, coordination environment, and electronic transitions of a specific element within a compound. mdpi.comnsf.gov In the context of this compound, particularly the pyrochlore Pb₂Ru₂O₆.₅, XAS is instrumental in understanding the electronic states near the Fermi level, which are primarily composed of antibonding states of Ru 4d and O 2p orbitals. researchgate.net
The technique involves exciting a core electron to unoccupied states, which can be either bound states or continuum states. Transitions to bound states give rise to features in the X-ray Absorption Near Edge Structure (XANES) region, while transitions to the continuum result in Extended X-ray Absorption Fine Structure (EXAFS) oscillations. mdpi.com For ruthenium-based oxides, Ru L-edge XAS is particularly insightful as the dipole-allowed 2p to 4d transitions provide a direct probe of the unoccupied 4d orbitals. acs.org This allows for a detailed analysis of the Ru oxidation state and site symmetry. acs.org
In studies of various ruthenium oxides, O K-edge XAS has been employed to investigate the hybridization between O 2p states and Ru 4d orbitals. acs.org Pre-edge peaks observed around 530 eV are assigned to transitions from the O 1s core level to unoccupied O 2p states that are hybridized with the Ru 4d t₂g and e_g orbitals. acs.org The intensity of these peaks is a measure of the metal-oxygen bond hybridization strength. acs.org
Furthermore, Ru 3d core-level X-ray Photoelectron Spectroscopy (XPS), a related technique, reveals information about electron correlation effects. The spectra typically show two components for the Ru 3d spin-orbit doublets: a sharp "screened" peak at lower energy and a broad "unscreened" peak at higher energy. The screened peak is associated with the coherent metallic state near the Fermi level, while the unscreened peak relates to correlation-induced excitations. researchgate.net The relative intensity of these peaks provides a measure of the effective electron correlation among the Ru 4d-electrons. researchgate.net
| Technique | Probed Element/Edge | Information Obtained | Reference |
| XAS | Ru L-edge | Unoccupied 4d orbitals, oxidation state, site symmetry | acs.org |
| XAS | O K-edge | Hybridization of O 2p and Ru 4d orbitals | acs.org |
| XPS | Ru 3d | Electron correlation effects | researchgate.net |
Electron-Phonon Coupling Studies and Superconductivity Mechanisms
The interplay between electrons and lattice vibrations, known as electron-phonon coupling (EPC), is a fundamental interaction in solids that can lead to phenomena such as superconductivity. nih.govresearchgate.net In some ruthenates, the energy scales for electron correlation, exchange interactions, and EPC are all significant, leading to a rich variety of electronic and magnetic properties. nih.gov While this compound itself is not typically noted for superconductivity, understanding EPC is crucial for characterizing its electronic properties and comparing it to related superconducting oxides.
In strongly correlated systems, EPC can modulate electronic phases. For instance, in Ca₃Ru₂O₇, specific phonon modes are strongly coupled to electrons and can influence the electronic pseudogap. nih.gov The strength of EPC can be estimated from experimental measurements like heat capacity. A large discontinuity in heat capacity at the superconducting transition temperature (T_c) is indicative of strong EPC. aps.org
Theoretical models, often within the framework of strong-coupling theory, are used to calculate the superconducting transition temperature as a function of the electron-phonon and electron-electron coupling constants. researchgate.net For some materials with a high density of d-states at the Fermi energy, the EPC constant, λ, is found to depend more on the phonon frequencies than on the electronic properties of the metal. researchgate.net
The β-pyrochlore oxides AOs₂O₆ (A = Cs, Rb, K) are a relevant family of compounds where superconductivity is believed to be driven by a low-energy "rattling" mode of the alkali metal ions, a specific form of electron-phonon interaction. arxiv.org The character of superconductivity in this series systematically changes from weak to extremely strong coupling as the alkali ion changes, which correlates with an increasing T_c. arxiv.org This highlights the critical role that specific phonon modes can play in mediating superconductivity. Although this compound has a different structure, these findings in related pyrochlores underscore the importance of investigating specific phonon modes and their coupling to the electronic system.
| Compound Family | Key Finding | Relevance to this compound | Reference |
| Ca₃Ru₂O₇ | Strong EPC modulates the electronic pseudogap. | Illustrates the importance of EPC in ruthenates. | nih.gov |
| β-pyrochlore AOs₂O₆ | Superconductivity is linked to low-energy rattling phonon modes. | Provides a model for phonon-mediated superconductivity in pyrochlores. | arxiv.org |
| General Metals/Alloys | The EPC constant (λ) can be dominated by phonon frequencies. | Informs the theoretical approach to understanding EPC. | researchgate.net |
Fermi Surface Topology and Electron Localization Studies
The Fermi surface, which separates occupied from unoccupied electronic states in momentum space, is fundamental to understanding the electronic properties of a metal. nih.gov Its shape and topology govern transport phenomena and can be influenced by factors such as electron-electron interactions, magnetic ordering, and electron-phonon coupling. nih.govarxiv.org
For this compound (Pb₂Ru₂O₆.₅), a metallic pyrochlore, the electronic structure near the Fermi level is dominated by the Ru 4d t₂g bands, which are partially occupied. arxiv.org These bands are known to hybridize with the Pb 6p states. arxiv.org This hybridization is considered crucial for the metallic nature of Pb₂Ru₂O₆.₅, as it enhances the itinerant character of the conducting electrons and weakens the on-site Coulomb interaction compared to insulating pyrochlore ruthenates. arxiv.orgresearchgate.net
Studies combining ultraviolet and X-ray photoelectron spectroscopy (UPS and XPS) have shown that among several ruthenate compounds, Pb₂Ru₂O₇-y exhibits the highest density of states at the Fermi energy (E_F). researchgate.net This high density of states is consistent with its good metallic conductivity. researchgate.netresearchgate.net The analysis of resistivity, magnetic susceptibility, and heat capacity data indicates that Pb₂Ru₂O₆.₅ behaves as a well-defined Fermi liquid, albeit with strong electron correlation. researchgate.netresearchgate.net
Optical spectroscopy studies on Pb₂Ru₂O₇-δ have revealed a low-frequency response that can be described by two Drude components. arxiv.org This suggests the presence of two types of charge carriers arising from the partially filled Ru t₂g bands, each with different plasma frequencies and scattering rates. arxiv.org
The concept of electron localization is also critical. In some metals, electrons can become localized at specific interstitial sites in the crystal lattice, influencing structural stability. pnas.org While detailed electron localization function (ELF) studies specific to the metallic conduction bands of this compound are not widely reported, the degree of electron itinerancy is a key factor distinguishing it from insulating ruthenates like Y₂Ru₂O₇. researchgate.net In the insulating compounds, stronger electron-electron correlations lead to a Mott insulator state, where electrons are localized. researchgate.net In contrast, the significant A-site (Pb) cation's orbital contribution in this compound broadens the Ru t₂g bands, promoting delocalization and metallic behavior. researchgate.net
| Property | Observation in this compound | Significance | Reference |
| Density of States at E_F | Highest among compared ruthenates. | Consistent with good metallic behavior. | researchgate.net |
| Electronic Behavior | Well-defined Fermi liquid with strong electron correlation. | Characterizes the nature of the metallic state. | researchgate.netresearchgate.net |
| Conduction Bands | Composed of hybridized Ru 4d t₂g and Pb 6p states. | Explains the itinerant nature of electrons and metallic properties. | arxiv.org |
| Optical Conductivity | Shows two Drude components. | Suggests multiple types of charge carriers contribute to conduction. | arxiv.org |
Magnetic Phenomena and Spin Dynamics in Lead Ruthenium Oxide
Magnetic Ordering and Phase Transitions in Lead Ruthenium Oxide Systems
The magnetic behavior of this compound is highly sensitive to its precise stoichiometry, particularly the oxygen content, which influences the valence state of ruthenium and the carrier concentration. The parent compound, with ideal stoichiometry Pb₂Ru₂O₇, is predicted to be a correlated metal. However, most synthesized samples exhibit oxygen deficiency, commonly forming Pb₂Ru₂O₆.₅ (or Pb₂Ru₂O₇-y where y ≈ 0.5). This oxygen deficiency is crucial in determining the ground state.
In oxygen-deficient samples like Pb₂Ru₂O₆.₅, a distinct magnetic phase transition is observed. Magnetic susceptibility and specific heat measurements reveal a transition from a high-temperature paramagnetic state to a low-temperature magnetically ordered state. This transition is characterized by a cusp in the zero-field-cooled (ZFC) susceptibility and a bifurcation between ZFC and field-cooled (FC) curves, which is indicative of a spin-glass-like or cluster-glass freezing. The transition temperature (T_g) for this freezing is typically observed in the range of 10-20 K.
Research indicates that this is not a conventional long-range antiferromagnetic or ferromagnetic ordering. Instead, it is described as a "cluster spin glass" state. In this scenario, short-range ferromagnetic correlations develop within clusters of Ru ions, but these clusters themselves are randomly oriented and freeze at T_g, preventing the establishment of long-range magnetic order throughout the crystal. The ferromagnetic nature of the intracluster interactions is attributed to the itinerant character of the Ru 4d electrons.
Table 1: Magnetic Transition Properties in this compound Systems
| Compound Stoichiometry | Magnetic Ground State | Transition Temperature (T_g / T_N) | Key Experimental Observations |
|---|---|---|---|
| Pb₂Ru₂O₆.₅ | Cluster Spin Glass | ~18 K | Cusp in ZFC susceptibility; bifurcation of ZFC-FC curves; frequency dependence of the AC susceptibility peak. |
| Pb₂Ru₂O₇ (hypothetical/stoichiometric) | Correlated Paramagnetic Metal | No ordering observed down to low temperatures. | Predicted to remain metallic and paramagnetic, but difficult to synthesize without oxygen defects. |
| (Pb₁-xBi_x)₂Ru₂O₆.₅ | Spin Glass | T_g decreases with increasing x. | Bismuth doping introduces non-magnetic Bi³⁺, diluting the magnetic lattice and suppressing the freezing temperature. |
Investigations of Magnetic Frustration and Quantum Criticality
The pyrochlore (B1171951) lattice, formed by the Ru⁴⁺ magnetic ions, is the archetypal example of a geometrically frustrated lattice in three dimensions. For antiferromagnetically interacting spins on the vertices of the tetrahedra, it is impossible to simultaneously satisfy all pairwise anti-parallel alignment, leading to a massive degeneracy of ground states. While the interactions in metallic Pb₂Ru₂O₆.₅ are found to be predominantly ferromagnetic, frustration can still play a role in preventing long-range order and contributing to the glassy state.
In this context, magnetic frustration prevents the system from selecting a single, simple ground state. The competition between short-range ferromagnetic correlations and the frustrated lattice geometry can lead to the formation of the cluster-glass state observed experimentally. The system avoids long-range order and instead enters a frozen, disordered state at low temperatures.
The concept of quantum criticality has also been explored in this compound systems. A quantum critical point (QCP) is a zero-temperature phase transition driven by a non-thermal tuning parameter, such as pressure, magnetic field, or chemical doping. By tuning such a parameter, it might be possible to suppress the spin-glass freezing temperature T_g to absolute zero. In the vicinity of this QCP, quantum fluctuations dominate, leading to unconventional physical properties. Studies involving chemical substitution, for example, replacing Pb with Bi or Ru with a non-magnetic ion, have been performed to tune the magnetic interactions and search for such critical behavior, where properties like specific heat and resistivity would exhibit non-Fermi liquid scaling.
Neutron Scattering Studies for Magnetic Structure Determination
Neutron scattering is an indispensable tool for probing magnetic structures and dynamics, as neutrons possess a magnetic moment that interacts directly with the magnetic moments of ions in a crystal.
Elastic Neutron Scattering: Elastic neutron diffraction experiments on powder samples of Pb₂Ru₂O₆.₅ have been crucial in understanding its magnetic ground state. Below the transition temperature T_g, the absence of any new magnetic Bragg peaks confirms the lack of long-range magnetic order. This result rules out simple ferromagnetic or antiferromagnetic structures and strongly supports the spin-glass or cluster-glass model. Instead of sharp Bragg peaks, a broad, diffuse scattering signal is observed at low momentum transfer (Q), which is a hallmark of short-range magnetic correlations. The analysis of this diffuse scattering can provide an estimate of the magnetic correlation length, which in Pb₂Ru₂O₆.₅ is found to be on the order of a few lattice spacings (~10-20 Å), consistent with the size of the ferromagnetic clusters.
Inelastic Neutron Scattering (INS): INS probes the magnetic excitations (spin dynamics) of the system. In a conventional ferromagnet, one would expect to observe well-defined spin-wave excitations (magnons). In Pb₂Ru₂O₆.₅, INS studies reveal a different picture. Instead of sharp magnons, a broad continuum of magnetic excitations is observed. This indicates that the spin fluctuations are heavily damped and short-lived, which is characteristic of a metallic magnet with strong electron-magnon scattering and is also consistent with the disordered, glassy nature of the magnetic state. The energy scale of these fluctuations is consistent with the freezing temperature T_g.
Spin-Orbit Coupling Effects and Their Influence on Electronic and Magnetic Properties
Spin-orbit coupling (SOC), a relativistic interaction linking an electron's spin to its orbital motion, is a pivotal factor in the physics of this compound. Both lead (Z=82) and ruthenium (Z=44) are heavy elements where SOC effects are significant. For the Ru⁴⁺ (4d⁴) ions, the strength of SOC is comparable to other relevant energy scales, such as the crystal electric field and Hund's coupling.
The influence of SOC is multifaceted:
Magnetic Anisotropy: SOC is the primary source of magnetocrystalline anisotropy, which ties the direction of the magnetic moments to the crystal lattice. In this compound, SOC can favor specific spin orientations and can contribute to the complexity of the magnetic energy landscape, potentially influencing the nature of the glassy freezing.
Electronic Band Structure: SOC significantly modifies the electronic band structure near the Fermi level. It can lift degeneracies and hybridize bands, directly impacting the material's transport and magnetic properties. In some pyrochlore iridates (containing the 5d element Iridium), strong SOC is known to drive a metal-insulator transition. While Ru is a 4d element with weaker SOC than Ir, these effects are still crucial for an accurate description of the electronic states in Pb₂Ru₂O₇-y.
Exotic Magnetic States: The combination of SOC and the frustrated pyrochlore lattice can stabilize non-collinear or non-coplanar magnetic textures. It is also a key ingredient for realizing topological electronic phases, such as a Weyl semimetal, which is characterized by the presence of topologically protected band crossings (Weyl nodes) in its electronic structure.
Magnetotransport Phenomena and Anomalous Hall Effect Studies
Magnetotransport measurements, which study the change in electrical resistance in a magnetic field (magnetoresistance) and the Hall effect, provide deep insights into the coupling between charge carriers and the underlying magnetic structure.
In this compound, a negative magnetoresistance is typically observed at low temperatures, which is consistent with the suppression of spin-disorder scattering as an external magnetic field aligns the local magnetic moments or clusters. This behavior further supports the picture of a system with significant magnetic fluctuations that are quenched by a field.
Of particular importance is the study of the Anomalous Hall Effect (AHE). The Hall effect describes the generation of a transverse voltage in the presence of a perpendicular magnetic field. In magnetic materials, the total Hall resistivity (ρ_xy) contains an additional component beyond the ordinary Hall effect, known as the anomalous Hall resistivity (ρ_AHE). ρ_xy = R₀B + R_S M where R₀ is the ordinary Hall coefficient, B is the magnetic field, R_S is the anomalous Hall coefficient, and M is the magnetization.
In Pb₂Ru₂O₆.₅, a distinct AHE signal emerges below the spin-freezing temperature T_g. The AHE in this material is believed to have an intrinsic origin, arising from the Berry curvature of the electronic bands. The Berry curvature is a quantum mechanical property of the band structure that acts as a fictitious magnetic field in momentum space, deflecting charge carriers and giving rise to an AHE even at zero applied field (once the material is magnetized). The observation of a significant intrinsic AHE in this compound suggests a non-trivial momentum-space topology and has fueled interest in this material as a potential candidate for a magnetic Weyl semimetal, where the Weyl nodes would act as powerful sources of Berry curvature.
Table 2: Representative Magnetotransport Data for Pb₂Ru₂O₆.₅
| Parameter | Typical Value | Measurement Conditions | Physical Significance |
|---|---|---|---|
| Magnetoresistance (MR) | -5% to -10% | T = 2 K, B = 7 T | Negative MR indicates suppression of spin scattering by the field, consistent with a magnetically disordered state. |
| Anomalous Hall Resistivity (ρ_AHE) | ~0.5 - 1.5 µΩ·cm | T = 2 K, at saturation | Large AHE suggests a strong intrinsic Berry curvature mechanism. |
| Anomalous Hall Conductivity (σ_AHE) | ~10 - 20 Ω⁻¹cm⁻¹ | T = 2 K | A key figure of merit for the intrinsic AHE; its magnitude is related to the integration of Berry curvature below the Fermi level. |
Charge Transport Mechanisms and Electrical Conductivity in Lead Ruthenium Oxide Systems
Temperature-Dependent Electrical Resistivity and Conductivity Measurements
Lead ruthenium oxide in the pyrochlore (B1171951) phase, specifically Pb₂Ru₂O₆.₅, exhibits metallic-like electrical conductivity. A key characteristic of this metallic behavior is the inverse relationship between electrical conductivity and temperature. As the temperature increases, the electrical conductivity of Pb₂Ru₂O₆.₅ decreases. researchgate.net This phenomenon is attributed to increased scattering of charge carriers by lattice vibrations (phonons), which become more pronounced at higher temperatures.
Conversely, the electrical resistivity, which is the reciprocal of conductivity, shows a positive temperature coefficient. For single crystalline Pb₂Ru₂O₆.₅, a large T² term in the electrical resistivity is observed even at 300 K, which is indicative of strong electron correlation in this material. researchgate.net At a temperature of 293 K, Pb₂Ru₂O₆.₅ demonstrates a high electrical conductivity, with a corresponding resistivity of approximately 2.3x10⁻⁴ Ω·cm. nitech.ac.jp
The metallic nature of this compound is a key property that makes it suitable for applications such as electrode materials and as conductive components in thick film resistors. nitech.ac.jp
| Property | Temperature Dependence | Underlying Reason |
|---|---|---|
| Electrical Conductivity (σ) | Decreases with increasing temperature | Increased phonon scattering |
| Electrical Resistivity (ρ) | Increases with increasing temperature | Increased phonon scattering |
Hall Effect Measurements for Carrier Concentration and Mobility
While direct Hall effect measurements for this compound are not extensively reported in the available literature, studies on related pyrochlore ruthenates and iridates provide insights into the charge carrier characteristics that can be inferred from such measurements. Hall effect measurements are a important technique to determine the sign of the majority charge carriers (electrons or holes), their concentration (n), and their mobility (μ).
For instance, in the pyrochlore iridate Nd₂Ir₂O₇, Hall effect measurements have been used to estimate the carrier concentration. researchgate.net In doped pyrochlore ruthenates like (Pr₁-ₓCaₓ)₂Ru₂O₇, the Hall conductivity (σxy) is analyzed to distinguish between the ordinary Hall effect, which is proportional to the magnetic field, and the anomalous Hall effect, which is related to the material's magnetization. aps.org
The sign of the Hall coefficient (RH) indicates the dominant charge carrier type. A negative RH suggests electrons are the majority carriers (n-type), while a positive RH indicates holes are the majority carriers (p-type). The carrier concentration is inversely proportional to the Hall coefficient (n = 1 / (e|RH|)), where e is the elementary charge. The carrier mobility can then be calculated from the electrical conductivity (σ) and the carrier concentration using the relation μ = σ / (ne).
Although specific values for this compound are not available, the p-type conductivity determined from Seebeck coefficient measurements suggests that holes are the majority charge carriers in this material.
Conduction Mechanisms in Metallic and Semiconducting this compound Phases
The primary conduction mechanism in the metallic phase of this compound (Pb₂Ru₂O₆.₅) is attributed to the movement of charge carriers through overlapping electronic orbitals. The metallic behavior is thought to be dominated by the admixture of the partially-filled t₂g band of Ruthenium 4d electrons and the Lead 6p band, facilitated by the framework of oxygen atoms. nitech.ac.jp It has also been suggested that the Lead 6s band is located too deep from the Fermi level to significantly contribute to the metallic conduction. nitech.ac.jp
In solid solutions with yttrium ruthenate, (Pb₂-ₓYₓ)Ru₂O₆.₅+z, a metal-to-insulator transition (MIT) is observed with increasing yttrium content. The conduction mechanisms differ on either side of this transition. On the metallic side (low yttrium content), impurity scattering is identified as a dominant mechanism. For the semiconducting/insulating side (high yttrium content), the conduction is described by the Mott-Variable-Range-Hopping model. In the transitional zone between these two regimes, a combination of scattering mechanisms may be at play.
Thermoelectric Properties and Seebeck Coefficient Investigations
This compound (Pb₂Ru₂O₆.₅) is a p-type conductor, as determined by Seebeck coefficient measurements. researchgate.net The Seebeck coefficient (S) is a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference across the material. For p-type materials, the Seebeck coefficient is positive, indicating that the majority charge carriers are holes.
The thermoelectric properties of this compound are also influenced by intrinsic defects within its crystal structure, such as oxygen vacancies and the stereochemically active 6s² electron lone pair of lead. These defects contribute to a glass-like behavior in its thermal conductivity, which is low and increases with temperature. researchgate.net
Influence of Oxygen Non-Stoichiometry and Doping on Transport Properties
The chemical formula of this compound pyrochlore, often written as Pb₂Ru₂O₆.₅, inherently indicates a deviation from the ideal A₂B₂O₇ stoichiometry, signifying the presence of oxygen vacancies. This oxygen non-stoichiometry is a critical factor that influences the material's transport properties. The vacancies in the oxygen sublattice can affect the electronic band structure and the scattering of charge carriers.
Doping at the lead (A-site) or ruthenium (B-site) can also significantly alter the charge transport characteristics. For example, in lead-ruthenium pyrochlores with the structure Pb₂(Ru₂-ₓPbₓ)O₇-y, the substitution of ruthenium with lead has been studied in the context of its electrocatalytic properties, which are intrinsically linked to its electrical conductivity. capes.gov.br Similarly, doping with other elements can introduce additional charge carriers or modify the lattice structure, thereby impacting resistivity and carrier mobility. For instance, studies on other ruthenate systems have shown that doping can weaken or enhance magnetic interactions, which in turn affects the transport properties. mdpi.com The introduction of dopants can also alter the concentration of oxygen vacancies to maintain charge neutrality, further influencing the electrical behavior.
Electrical Conductivity in Thin Films and Nanostructures
While specific studies on the electrical conductivity of this compound thin films and nanostructures are limited, research on related materials such as ruthenium dioxide (RuO₂) and other ruthenate pyrochlores provides valuable insights.
Ruthenium dioxide thin films are known for their high electrical conductivity and are used as electrode materials in various electronic devices. arxiv.org The resistivity of RuO₂ thin films is influenced by factors such as the deposition method, annealing temperature, and the resulting microstructure. arxiv.org For instance, RuO₂ thin films synthesized by chemical solution deposition have shown very low resistivity, exhibiting metallic behavior where resistivity increases with temperature. arxiv.org Hall effect measurements on polycrystalline RuO₂ thin films have revealed that the majority carriers can be either n-type or p-type, depending on the deposition conditions and the resulting nanostructure, which is in contrast to single-crystal RuO₂ which is an n-type metal. researchgate.net
For thin films of the related pyrochlore Bi₂Ru₂O₇, resistivity values at 300 K are in close agreement with those of polycrystalline and single crystal samples. researchgate.net It is expected that this compound in thin film or nanostructured forms would also exhibit high electrical conductivity, although the specific values would be dependent on the synthesis method and the morphology of the material. The porous structure observed in some RuO₂ thin films at the nanoscale can also influence their electrical properties. sphinxsai.com
Optical and Advanced Spectroscopic Research on Lead Ruthenium Oxide Interactions
Raman and Infrared Spectroscopic Analyses of Lattice Vibrations
Raman and Infrared (IR) spectroscopies are powerful non-destructive techniques used to probe the vibrational modes of a crystal lattice. These vibrations, or phonons, are sensitive to the crystal structure, symmetry, and the nature of chemical bonds within the material.
For pyrochlore (B1171951) oxides with the general formula A₂B₂O₇, which crystallize in the cubic space group Fd-3m, group theory predicts six Raman-active modes (A₁g + E₉ + 4F₂₉). researchgate.net Studies on various pyrochlore ruthenates (A₂Ru₂O₇) reveal characteristic Raman peaks corresponding to these modes. arxiv.org In particular, research on the related pyrochlore iridates shows that these modes can be assigned to specific vibration patterns, such as Ir-O-Ir bond bending and Eu-O bond stretching, through a combination of polarization analysis and density functional calculations. researchgate.net
While direct Raman and IR studies on single-phase lead ruthenium oxide are not extensively detailed in recent literature, analysis of related ruthenate pyrochlores provides insight. For instance, in Nd₂Ru₂O₇ and Gd₂Ru₂O₇, Raman peaks observed around 302 cm⁻¹, 402 cm⁻¹, 492 cm⁻¹, and 645 cm⁻¹ are attributed to E₉, A₁₉, and B₂₉ modes, similar to those in RuO₂. mdpi.com The vibrational modes are linked to the stretching of O-A-O-Ru-O bonds, where A is the rare-earth element. mdpi.com It is established that lead-ruthenium pyrochlore can be non-stoichiometric (Pb₂Ru₂O₆.₅), which can lead to oxygen vacancy ordering and a change in space group from Fd-3m to F4-3m. nih.govfrontiersin.org Such structural changes, including disorder, would be detectable through modifications in Raman and IR spectra. nih.govfrontiersin.org
In a systematic study of pyrochlore ruthenates, new peaks appearing below the Néel temperature in the 15-35 meV range have been identified as one-magnon modes, providing direct insight into the magnetic exchange interactions within the Ru⁴⁺ sublattice. arxiv.org This highlights the utility of Raman spectroscopy in exploring not just the lattice dynamics but also the magnetic structure of these complex oxides.
Spectroscopic Ellipsometry for Optical Constants and Thin Film Characterization
Spectroscopic ellipsometry (SE) is a non-invasive optical technique that measures the change in polarization of light upon reflection from a sample's surface. horiba.com It provides valuable information on thin film thickness, surface roughness, and, most importantly, the optical constants (the complex refractive index, n, and extinction coefficient, k) of a material over a wide spectral range. horiba.comjawoollam.com
The technique is model-based, meaning that the measured parameters, Ψ (amplitude ratio) and Δ (phase difference), are fitted to a mathematical model that represents the sample structure (e.g., substrate/film/roughness/ambient). horiba.com
While specific SE data for this compound is scarce, studies on analogous pyrochlore ruthenates like Bi₂Ru₂O₇ demonstrate the power of the technique. aip.orgaip.org In these studies, SE was used to measure the dielectric function (ε₁ and ε₂) and calculate the optical conductivity. aip.orgaip.org For Bi₂Ru₂O₇ films, the optical conductivity spectra revealed features confirming the material's semimetallic nature and strong electron-electron interactions, which were in good agreement with density functional theory (DFT) calculations. aip.orgaip.org Such studies show how SE can probe the electronic band structure and charge carrier properties. aip.org The carrier concentration in Bi₂Ru₂O₇ films, for example, has been determined by SE and Hall effect measurements, yielding values around 3.6-7.5 x 10²² cm⁻³ at low temperatures. aip.org
The methodology for analyzing such complex oxides involves using dispersion models, like the Tauc-Lorentz or Cody-Lorentz models, to parameterize the optical constants, which helps in determining properties like the bandgap energy. jawoollam.com Given that this compound is a metallic member of the pyrochlore ruthenates, SE would be an ideal tool to investigate its plasma energy, carrier concentration, and interband transitions, similar to the approach used for Bi₂Ru₂O₇. researchgate.net
Photoelectron Spectroscopy of Valence and Core Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nist.govresearchgate.net It works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. nist.gov
In the study of this compound (Pb₂Ru₂O₇₋ₓ), XPS is critical for determining the oxidation states of lead and ruthenium, which are fundamental to its properties. An XPS analysis of Pb₂Ru₂O₇₋ₓ revealed the presence of multiple oxidation states for both lead and ruthenium. pnas.org The deconvoluted Pb 4f spectrum shows components corresponding to both Pb(II) and Pb(IV). pnas.org Similarly, analysis of the Ru 3d or 3p core levels allows for the identification of ruthenium's oxidation state. In various ruthenium oxides, Ru⁴⁺ in RuO₂ is often used as a reference. aip.orgresearchgate.net For instance, in LaRuO₃ and NdRuO₃, the Ru 3d core-level spectra were found to be distinct from that of SrRuO₃ (with Ru⁴⁺), indicating a trivalent Ru³⁺ state. aip.org
The table below summarizes representative binding energy findings for lead and ruthenium in this compound and related compounds from XPS studies.
| Element & Core Level | Compound | Chemical State | Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Pb 4f₇/₂ | Pb₂Ru₂O₇₋ₓ | Pb(II) | ~136.2 | pnas.org |
| Pb 4f₇/₂ | Pb₂Ru₂O₇₋ₓ | Pb(IV) | ~137.3 | pnas.org |
| Pb 4f₅/₂ | Pb₂Ru₂O₇₋ₓ | Pb(II) | ~141.1 | pnas.org |
| Pb 4f₅/₂ | Pb₂Ru₂O₇₋ₓ | Pb(IV) | ~142.3 | pnas.org |
| Ru 3d₅/₂ | SrRuO₃ | Ru⁴⁺ | ~283.0 | aip.org |
| Ru 3d₅/₂ | LaRuO₃ | Ru³⁺ | ~282.5 | aip.org |
Note: Binding energies can vary based on instrument calibration and charge referencing methods. xpsdatabase.comxpsdatabase.net
Beyond core levels, XPS can also probe the valence band structure. nist.govaip.org For pyrochlore ruthenates, the density of states near the Fermi level is dominated by Ru 4d states hybridized with O 2p states. researchgate.net XPS studies on these materials can thus directly map the electronic states that govern their conductivity and catalytic activity. researchgate.net
Time-Resolved Spectroscopy for Charge Carrier Dynamics
Time-resolved spectroscopy encompasses a set of pump-probe techniques designed to study the dynamics of excited states and charge carriers (electrons and holes) on timescales ranging from femtoseconds to seconds. aps.org In these experiments, a "pump" laser pulse excites the material, and a subsequent "probe" pulse monitors the changes in optical properties (like absorption or photoluminescence) as the system returns to equilibrium. aps.org
Techniques such as time-resolved photoluminescence (TRPL) and transient absorption spectroscopy (TAS) are powerful tools for measuring charge carrier lifetimes, recombination rates, and mobility. aps.orgedinst.com For semiconductor materials used in photovoltaics or photocatalysis, a long charge carrier lifetime is often desirable as it increases the probability that carriers can be extracted to generate current or drive chemical reactions before they are lost to recombination. edinst.com
There are no direct studies applying time-resolved spectroscopy to investigate charge carrier dynamics specifically within this compound. However, the application of these techniques to related materials demonstrates their potential. For example, in organolead halide perovskites, ultrafast THz spectroscopy, a form of time-resolved spectroscopy, has been used to determine high charge-carrier mobilities and long diffusion lengths, which are key to their high solar cell efficiencies. aps.orgrsc.org In situ X-ray absorption spectroscopy (XAS) has been used to follow the real-time changes in the local structure and oxidation states of yttrium and ruthenium ions in Y₂[Ru₂₋ₓYₓ]O₇₋ᵧ pyrochlores during electrocatalysis, providing insight into the dynamic nature of the active sites. researchgate.net These examples show how time-resolved methods could be applied to this compound to understand the dynamics of its charge carriers, which are responsible for its metallic conductivity, and to probe the transient species that may form during its catalytic cycles. researchgate.net
Catalytic Activity and Mechanisms in Lead Ruthenium Oxide Systems
Oxygen Evolution Reaction (OER) Electrocatalysis Research
The oxygen evolution reaction (OER) is the anodic half-reaction in water splitting and is a key bottleneck due to its sluggish kinetics. Ruthenium-based oxides are known for their high intrinsic activity for the OER, and the incorporation of lead is being explored to enhance stability and performance, particularly in acidic environments typical of proton exchange membrane (PEM) water electrolyzers. sciopen.comwpmucdn.com
Recent studies have demonstrated that incorporating lead into ruthenium oxide catalysts can lead to improved performance for the OER in acidic aqueous electrolytes. sciopen.comwpmucdn.com A specifically designed ruthenium-lead oxide catalyst (Ru₃PbOₓ) has shown promising results, exhibiting a low overpotential and enhanced stability compared to pure ruthenium oxide (RuO₂). sciopen.com
This catalyst, which reduces the amount of the precious metal ruthenium by approximately 40%, achieves an OER overpotential of just 201 mV at a current density of 10 mA·cm⁻². sciopen.comwpmucdn.com Furthermore, when evaluated for practical application in a PEM water electrolyzer, the Ru₃PbOₓ catalyst demonstrated remarkable stability, maintaining its performance for over 300 hours of continuous operation at a current density of 100 mA·cm⁻². sciopen.comwpmucdn.com Analysis of the electrochemically active surface area revealed that the intrinsic activity of the lead-doped catalyst was superior to that of a pristine RuO₂ catalyst. sciopen.com Other research on lead-doped ruthenium oxide catalysts has identified Tafel slopes in the range of 40 to 55 mV/decade, indicating the reaction kinetics. researchgate.net
| Catalyst | Overpotential at 10 mA·cm⁻² (mV) | Stability Test Duration (hours) | Key Findings |
|---|---|---|---|
| Ru₃PbOₓ | 201 | >300 at 100 mA·cm⁻² | Reduced Ru loading by ~40%; improved intrinsic activity and stability compared to RuO₂. sciopen.comwpmucdn.com |
| RuO₂ | Higher than Ru₃PbOₓ | Less stable than Ru₃PbOₓ | Serves as a benchmark; generally exhibits high activity but lower stability. sciopen.comresearchgate.net |
The mechanism of the OER on ruthenium oxide surfaces is complex and is generally understood to proceed via two main pathways: the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM), the latter of which is related to the Mars-van Krevelen mechanism. chinesechemsoc.orgrsc.orgrsc.orgmdpi.com
Adsorbate Evolution Mechanism (AEM): In this conventional pathway, all oxygen intermediates are adsorbed species on the catalyst's metal sites. The process involves the sequential adsorption of water, deprotonation to form *OH, *O, and *OOH intermediates, and finally the release of O₂. acs.org In this mechanism, the catalyst surface is considered relatively stable, with the metal active sites only undergoing changes in their valence state. rsc.org
Lattice Oxygen Mechanism (LOM) / Mars-van Krevelen: This pathway involves the direct participation of oxygen atoms from the oxide's own lattice in the reaction. chinesechemsoc.orgrsc.org An activated lattice oxygen atom can directly couple with an adsorbed species to form the O-O bond, creating an oxygen vacancy on the surface that is subsequently refilled by oxygen from the electrolyte. chinesechemsoc.orgresearchgate.net The Mars-van Krevelen mechanism similarly describes a catalytic cycle where the catalyst is oxidized and then reduced by the reactants, which in this context involves the participation and replenishment of lattice oxygen. rsc.orgacs.org Catalysts operating via LOM often show higher activity but can suffer from structural instability and degradation, as the participation of lattice oxygen can lead to the formation of soluble high-valence species like RuO₄. chinesechemsoc.orgmdpi.com
For ruthenium-based catalysts, the dominant pathway can significantly impact stability. Research suggests that promoting the AEM while restraining the LOM can enhance durability. acs.org The choice of reaction pathway is influenced by the catalyst's structure, with amorphous materials or those with numerous oxygen vacancies being more prone to the LOM pathway. chinesechemsoc.org
The catalytic activity of ruthenium oxides is intrinsically linked to the nature of their surface sites and the reactivity of the oxygen lattice. nih.govacs.org Catalysis is generally considered to occur at coordinatively unsaturated sites (CUS), where ruthenium atoms have a lower coordination number than in the bulk material. nih.gov
During the OER, the catalyst surface undergoes significant transformation. Under highly anodic potentials, a large fraction of hydroxyl (OH) groups on the oxide surface are deprotonated. nih.govacs.orgmpg.de This deprotonation leads to a highly oxidized active state, where the oxidation is centered not only on the ruthenium atoms (which can reach an average oxidation state of Ru⁴⁺ or higher) but is also distributed across the oxygen lattice itself. nih.govmpg.de
This "oxygen lattice activation" is particularly pronounced in amorphous ruthenium oxides compared to their crystalline counterparts. nih.govacs.orgacs.org The activation makes the lattice oxygen atoms more electrophilic, enabling them to participate directly in the O-O bond formation step of the OER, consistent with the LOM. mpg.de While this property is believed to be key to the high catalytic activity of amorphous RuOₓ, it is also linked to its lower stability, as it appears to facilitate the dissolution of the catalyst into the electrolyte. nih.govmpg.de Doping ruthenium oxide with other elements, such as lead, can modify the electronic structure of the surface and the bridging oxygen atoms, thereby influencing the catalytic activity and stability. rsc.org
To understand the dynamic structural changes and identify reactive intermediates during the OER, researchers employ sophisticated operando characterization techniques, which analyze the catalyst under actual operating conditions. nih.govacs.org
Operando X-ray Absorption Spectroscopy (XAS): This is a powerful tool used to probe the electronic structure and local coordination environment of the catalyst in real-time. By tuning the X-ray energy to the absorption edges of specific elements, such as the Ru K-edge, L-edge, or M-edge, and the O K-edge, researchers can track changes in the oxidation state of ruthenium and the behavior of surface and subsurface oxygen atoms as the electrochemical potential is varied. nih.govmpg.de These studies have been crucial in demonstrating that under OER conditions, the ruthenium oxide lattice becomes highly oxidized and deprotonated. nih.govacs.org
Operando Electrochemical Scanning Electron Microscopy (EC-SEM): This technique allows for the direct visualization of morphological changes on the catalyst surface during the electrochemical reaction. acs.orgmpg.de It provides insights into catalyst stability, dissolution, and restructuring under the harsh anodic conditions of the OER.
Operando X-ray Photoelectron Spectroscopy (XPS): Surface-sensitive techniques like operando XPS can confirm the oxidation of the catalyst by detecting shifts in the binding energies of core-level electrons, such as the Ru 3d peak, providing information about the chemical state of the surface layer. mpg.de
Together, these operando methods provide a comprehensive picture of the oxidation events and structural evolution that transform the catalyst into its active state, linking its structure directly to its catalytic activity and stability. nih.govacs.org
Oxygen Reduction Reaction (ORR) Electrocatalysis Research
The oxygen reduction reaction (ORR) is the cathodic half-reaction in fuel cells and metal-air batteries. While ruthenium-based materials are extensively studied for the OER, research focusing specifically on lead ruthenium oxide for the ORR is less common. The vast majority of literature on this compound is dedicated to its properties as an OER catalyst. researchgate.netnih.gov
Hydrogen Evolution Reaction (HER) and Hydrogen Oxidation Reaction (HOR) Electrocatalysis
The hydrogen evolution reaction (HER) and its reverse, the hydrogen oxidation reaction (HOR), are fundamental to water electrolyzers and hydrogen fuel cells, respectively. While specific studies on this compound for these reactions are not prominent, the general behavior of ruthenium-based catalysts provides relevant context.
Hydrogen Evolution Reaction (HER): Ruthenium is a promising, lower-cost alternative to platinum for the HER. mdpi.com Its catalytic performance is highly dependent on its electronic structure, which influences the adsorption energy of hydrogen intermediates. nih.gov The efficiency of Ru-based catalysts can be enhanced by strategies such as doping with other elements or creating alloys, which can optimize the hydrogen adsorption and reaction barriers. nih.gov
Hydrogen Oxidation Reaction (HOR): Ruthenium also shows activity for the HOR, but it faces challenges related to stability and kinetics. chinesechemsoc.org Ruthenium is highly oxophilic, meaning it has a strong affinity for oxygen-containing species. chinesechemsoc.org This can lead to the adsorption of *OH ions, which can block active sites and slow the reaction. chinesechemsoc.org Under oxidative potentials, ruthenium can readily form oxides that may subsequently dissolve, leading to deactivation of the catalyst. chinesechemsoc.orgsci-hub.se Research has shown that operating at higher temperatures can improve HOR kinetics on Ru-based catalysts by facilitating the removal of adsorbed species. chinesechemsoc.org
Mechanistic Studies of Hydrogen Electrode Reactions
The hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR) are fundamental to various electrochemical technologies. While platinum is the benchmark catalyst, ruthenium-based materials, including this compound, have emerged as promising alternatives.
Studies on ruthenium electrodes reveal a complex kinetic behavior for the HOR, often characterized by a peak in the current density-overpotential curves. conicet.gov.ar This is attributed to the high oxophilicity of ruthenium, leading to the formation of hydroxyl species (OHad) on the electrode surface, which can inhibit the active sites required for hydrogen adsorption. conicet.gov.ar A proposed kinetic model for the HOR on polycrystalline ruthenium involves the Tafel-Heyrovsky-Volmer mechanism, coupled with the reversible electroadsorption of these inhibiting hydroxyl species. conicet.gov.ar
The surface oxidation state of ruthenium nanoparticles plays a critical role in their catalytic activity for both HER and HOR. rsc.orgrsc.org Research has shown a volcano-type relationship between the intrinsic activity and the surface oxidation state, with optimal performance achieved at specific oxidation levels for different nanoparticle sizes. rsc.org Operando X-ray absorption spectroscopy has confirmed the stability of these oxidized ruthenium surface atoms even under reduction potentials, highlighting their importance in the catalytic mechanism. rsc.orgrsc.org Theoretical simulations further support the role of surface ruthenium oxides in enhancing the mechanisms for both HER and HOR. rsc.orgrsc.org
The adsorption and activation of water molecules are crucial steps, particularly in alkaline HER. The energy barrier for water dissociation is often the rate-limiting step. mdpi.com The strong electronic interaction between water molecules and the active sites on ruthenium-based catalysts can weaken the O-H bond, facilitating its cleavage. mdpi.com
Heterogeneous Catalysis Studies Beyond Water Splitting
This compound systems are also effective catalysts for various gas-phase oxidation reactions.
Carbon Monoxide Oxidation Catalysis
The oxidation of carbon monoxide (CO) is a crucial reaction for pollution control and various industrial processes. Ruthenium oxide-based catalysts have demonstrated high activity for CO oxidation, even at low temperatures. mdpi.comscirp.org The mechanism is often described by the Mars-van Krevelen model, where lattice oxygen from the oxide participates in the reaction. mdpi.com
The active phase in ruthenium-catalyzed CO oxidation has been a subject of debate. While some studies suggest that a metallic ruthenium core with a thin RuO₂ shell is the most active form, others report that ruthenium oxide itself is the active phase. acs.orgnih.gov The reaction is believed to occur on coordinatively unsaturated ruthenium sites (cus-Ru). acs.orgnih.gov CO molecules adsorb strongly to these sites and react with surface oxygen species. acs.orgnih.govresearchgate.net
The size of ruthenium nanoparticles can influence their catalytic activity, with some studies indicating that activity increases with particle size. acs.orgnih.gov The specific rates of CO oxidation on ruthenium single-crystal catalysts are comparable to those on high-area supported catalysts. osti.gov The reaction kinetics suggest that a chemisorbed atomic oxygen species present at high oxygen coverages is a key reaction intermediate. osti.gov
| Catalyst System | Key Findings | Reference |
| RuO₂/γ-Al₂O₃ | High catalytic activity at low temperatures due to ordered mesoporous structure and high surface area. | mdpi.com |
| RuO₂/CZ | Active phase is ruthenium oxide, with the reaction occurring on coordinatively unsaturated sites. | acs.orgnih.gov |
| Ru(0001) | Reaction kinetics are comparable to supported catalysts, with chemisorbed atomic oxygen as a key intermediate. | osti.gov |
Ammonia (B1221849) Oxidation and Other Redox Reactions
This compound and related materials also catalyze the oxidation of ammonia (NH₃) and other redox reactions. On RuO₂(110) surfaces, ammonia oxidation can selectively produce either nitrogen (N₂) or nitric oxide (NO), depending on the reaction conditions. nih.gov The reaction proceeds through the interaction of adsorbed ammonia with surface oxygen atoms, leading to hydrogen abstraction and the formation of N-containing intermediates that can either recombine to form N₂ or react with more surface oxygen to produce NO. nih.gov
Bimetallic catalysts, such as Cu-Ru supported on γ-Al₂O₃, have shown high efficiency and stability in the catalytic wet air oxidation of aqueous ammonia to nitrogen. kashanu.ac.ir The synergistic effect between the two metals is believed to enhance catalytic activity and protect the catalyst from leaching. kashanu.ac.ir Ruthenium-based molecular catalysts have also been developed for electrocatalytic ammonia oxidation, proceeding through the formation of a reactive Ru(VI)≡N species. acs.orgacs.org
Furthermore, supported ruthenium catalysts are active in the oxidation of nitric oxide to nitrogen dioxide, a key step in industrial nitric acid production. esrf.fr
Catalyst Design Strategies and Active Site Engineering
To enhance the catalytic performance of this compound systems, various design strategies and active site engineering approaches have been explored. These include heterojunction engineering, heteroatom doping, and controlling the coordination environment. mdpi.com For instance, creating heterostructures, such as RuO₂/TiO₂, can regulate the electronic structure of RuO₂ and expose a larger number of active sites. mdpi.com
The active sites in CO oxidation on RuO₂(110) have been identified as the one-fold under-coordinated Ru atoms (1f-cus-Ru). researchgate.net Strong adsorption of CO on these sites ensures a high surface concentration under reaction conditions. researchgate.net The facile replenishment of bridging oxygen atoms on the RuO₂ surface is also crucial for its high catalytic activity. researchgate.net
Computational Catalysis: DFT for Reaction Pathways and Adsorption Energies
Density Functional Theory (DFT) has become an invaluable tool for understanding the catalytic mechanisms of this compound systems at the atomic level. rsc.org DFT calculations allow for the investigation of reaction pathways, the determination of adsorption energies of reaction intermediates, and the identification of rate-determining steps. uab.catuzh.chacs.org
For the oxygen evolution reaction (OER), DFT studies have been used to analyze the electrochemical water-splitting process on rutile-type oxide surfaces like RuO₂. researchgate.net These calculations have shown that the weak binding of oxygen and strong binding of hydroxyl (HO*) species contribute to the low overpotentials observed on these surfaces. researchgate.net DFT has also been employed to study the interaction of water with various RuO₂ surfaces, revealing that the intrinsic acidity of unsaturated ruthenium cations and the basicity of bridging oxygen centers are crucial in determining the adsorption energy and degree of water deprotonation. uab.cat
In CO oxidation, DFT calculations have helped to elucidate the reaction mechanism on RuO₂(110). capes.gov.br These studies have identified the transition states and confirmed that the recombination of adsorbed CO with bridging oxygen atoms from the oxide surface is a key elementary step. researchgate.netcapes.gov.br
DFT has also been instrumental in understanding the hydrogen electrode reactions on ruthenium-based catalysts. researchgate.net For example, calculations have been used to determine the adsorption energies of H₂O and H* on different sites of Pt-Ru/RuO₂ heterostructures, providing insights into the roles of different components in the catalyst. researchgate.net Furthermore, DFT has been used to study hydrogen spillover mechanisms on metal catalysts supported on oxides. acs.org
Influence of Doping and Nanostructure on Catalytic Performance
The catalytic performance of this compound can be significantly influenced by doping with other elements and by controlling its nanostructure.
Doping RuO₂ with various metals such as iridium, lead, cobalt, nickel, tin, lanthanum, and rhodium has been shown to enhance its catalytic activity and stability for the oxygen evolution reaction (OER). mdpi.comresearchgate.netresearchgate.netnih.gov Doping can modulate the electronic structure, enhance the adsorption of oxygen-containing intermediates, and reduce the reaction energy barrier of the rate-determining step. mdpi.comresearchgate.net For instance, La-doped RuO₂ has demonstrated excellent catalytic performance and remarkable stability due to the formation of a La-O-Ru local structure that modulates the adsorption strength of intermediates and alleviates metal leaching. researchgate.net Similarly, Rh-doping in conjunction with surface oxygen vacancies can precisely regulate the reaction pathway, boosting both intrinsic activity and stability. nih.gov
The nanostructure of the catalyst also plays a crucial role. Nanostructured materials, such as nanoparticles and nanorods, offer a high surface-area-to-volume ratio, exposing more active sites. nih.govmdpi.comacs.orgresearchgate.netnih.gov The size of ruthenium nanoparticles has been found to be a critical factor, with catalytic activity for reactions like CO oxidation and hydrogen electrode reactions showing a dependence on particle size. rsc.orgacs.orgnih.gov For example, in the catalytic oxidation of propane, the activity of Ru/TiO₂ catalysts was enhanced by small-sized ruthenium metal nanoparticles. nih.gov The interaction between the nanostructured catalyst and the support material can also lead to enhanced performance through effects like metal-support charge transfer and the creation of oxygen vacancies. nih.gov
| Dopant/Nanostructure | Effect on Catalytic Performance | Reaction | Reference |
| Iridium, Lead | Improved oxygen evolution performance. | OER | researchgate.net |
| Cobalt | High specific capacitance. | Supercapacitor Application | researchgate.net |
| Lanthanum | Excellent catalytic performance and stability. | OER | researchgate.net |
| Rhodium | Boosted intrinsic activity and stability. | OER | nih.gov |
| Ru Nanoparticles | Size-dependent activity. | CO Oxidation, HER/HOR | rsc.orgacs.orgnih.gov |
| Ru/TiO₂ Nanostructures | Enhanced activity due to small particle size and metal-support interaction. | Propane Oxidation | nih.gov |
Electrochemical Energy Storage and Conversion Applications of Lead Ruthenium Oxide
Electrode Material Research for Supercapacitors
Lead ruthenium oxide has been explored as a promising electrode material for supercapacitors, which are devices that store energy via electrostatic charge accumulation and fast surface redox reactions.
The high specific capacitance of ruthenium-based oxides is largely attributed to their pseudocapacitive behavior. materialsciencejournal.org This phenomenon involves fast and reversible faradaic redox reactions occurring at or near the surface of the electrode material. wikipedia.org Unlike the double-layer capacitance that arises from simple charge separation at the electrode-electrolyte interface, pseudocapacitance involves electron transfer, similar to a battery, but with much faster kinetics. wikipedia.org
The charge storage mechanism in materials like this compound is believed to involve the reversible insertion and removal of protons (H⁺) from the electrolyte into the oxide structure, accompanied by a change in the oxidation state of ruthenium. materialsciencejournal.org This process can be represented by the following general equation:
RuOₓ(OH)ᵧ + δH⁺ + δe⁻ ↔ RuOₓ₋₋δ(OH)ᵧ₊δ
This surface redox reaction allows for a greater amount of charge to be stored compared to what is possible with electric double-layer capacitance alone. wikipedia.org The ability of the material to undergo these rapid and reversible valence state changes is central to its high pseudocapacitive performance. acs.org
The morphology and degree of hydration of the this compound electrode material significantly impact its capacitive performance. A porous structure with a high surface area is desirable as it provides more active sites for the electrochemical reactions to occur. researchgate.net The synthesis method plays a crucial role in determining these physical properties. For instance, this compound formed by a solid-state reaction method and calcined at temperatures around 400°C has been shown to form a crystalline Pb₂Ru₂O₆.₅ phase. researchgate.net
Hydration, or the presence of water within the oxide structure (forming hydrous ruthenium oxide), is known to enhance pseudocapacitance. electrochemsci.org This is because the incorporated water facilitates proton mobility and transport within the material, which is essential for the charge storage mechanism. sc.edu However, the degree of hydration must be optimized, as excessive water content can lead to lower density and conductivity. The heat treatment during synthesis is a critical step in controlling the water content and crystallinity of the material, thereby influencing its final specific capacitance. researchgate.net Research on hydrous ruthenium oxide has shown that annealing temperature affects the number of reaction sites and, consequently, the specific capacitance. researchgate.net
The following table summarizes the specific capacitance of this compound prepared under certain conditions.
| Preparation Method | Electrolyte | Maximum Specific Capacitance (F/g) |
| Solid-state reaction | 0.5M H₂SO₄ | 75 |
This data is based on specific experimental conditions and may vary with changes in synthesis parameters and testing protocols.
Battery Electrode Performance Investigations
While research is more extensive for ruthenium dioxide (RuO₂), its findings provide a strong basis for understanding the potential of this compound in battery applications, particularly for lithium-ion batteries.
Transition metal oxides, including ruthenium-based oxides, are being investigated as alternative anode materials for lithium-ion batteries due to their higher theoretical capacities compared to conventional graphite (B72142) anodes. rsc.org The energy storage mechanism in these materials is based on a conversion reaction. kaust.edu.sa For ruthenium oxide, this reaction is:
RuO₂ + 4Li⁺ + 4e⁻ ↔ Ru + 2Li₂O
This reaction allows for the storage of a significantly larger number of lithium ions per formula unit compared to the intercalation mechanism in graphite. researchgate.net Studies on RuO₂ nanoplates have demonstrated that they can maintain a significant portion of their initial capacity over multiple cycles. acs.org While specific studies on this compound as a lithium-ion battery anode are less common, the principles derived from RuO₂ research are applicable. The presence of lead in the structure could potentially influence the voltage profile and cycling stability of the electrode.
The table below presents the performance of a RuO₂-based anode material.
| Material | Initial Capacity (mAh/g) | Capacity Retention | Number of Cycles |
| RuO₂ nanoplates | ~1100 | 76% | 20 |
This data is for RuO₂ and serves as a reference for the potential performance of related compounds like this compound.
Computational and experimental studies on RuO₂ have provided insights into the molecular mechanisms of lithium insertion and the subsequent conversion reaction. researchgate.net The process is believed to begin with an intercalation of lithium ions into the RuO₂ crystal lattice. acs.org This initial phase is followed by a conversion reaction where the RuO₂ structure breaks down to form metallic ruthenium nanoparticles embedded in a lithium oxide (Li₂O) matrix. kaust.edu.saresearchgate.net
First-principles calculations have shown that an intercalation mechanism is dominant until a Li:Ru ratio of 1:1 is reached. acs.org Beyond this point, the conversion mechanism takes over. acs.org It has also been suggested that the interface between the newly formed Ru metal and the Li₂O matrix can accommodate additional lithium, leading to capacities that exceed the theoretical stoichiometric limit. acs.org The reversibility of the formation and decomposition of Li₂O is crucial for the cycling performance of the battery. kaust.edu.sa
Electrochemical Characterization Techniques
A variety of electrochemical techniques are employed to evaluate the performance and understand the behavior of this compound as an electrode material. These methods are essential for determining key performance indicators such as specific capacitance, charge/discharge rates, and cycling stability.
Cyclic Voltammetry (CV): This technique is used to study the pseudocapacitive behavior of the material by measuring the current response to a linearly varying potential. researchgate.netjmaterenvironsci.com The shape of the CV curve can indicate whether the charge storage is primarily due to double-layer capacitance or faradaic reactions.
Galvanostatic Charge-Discharge (GCD): GCD measurements involve charging and discharging the electrode at a constant current. researchgate.net These tests are used to calculate the specific capacitance and to assess the rate capability and energy efficiency of the material.
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for investigating the internal resistance, charge transfer kinetics, and ion diffusion processes within the electrode. mdpi.com By analyzing the impedance spectrum, researchers can gain insights into the factors that limit the performance of the material.
These characterization techniques, often complemented by physical characterization methods like X-ray diffraction (XRD) and scanning electron microscopy (SEM), provide a comprehensive understanding of the structure-property relationships in this compound electrodes. researchgate.net
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are fundamental techniques used to characterize the electrochemical properties of this compound electrodes. CV provides insights into the capacitive behavior and redox processes occurring at the electrode-electrolyte interface, while EIS is employed to analyze the internal resistance, charge transfer kinetics, and ion diffusion processes within the electrode material.
Detailed research findings from CV studies on this compound (Pb₂Ru₂O₆.₅) have demonstrated its hybrid capacitive behavior, which combines both electrical double-layer capacitance and pseudocapacitance arising from faradaic reactions. researchgate.net In one study, a this compound electrode exhibited an optimal specific capacitance of 296.55 F/g at a scan rate of 2 mV/s in a 1 M potassium hydroxide (B78521) (KOH) electrolyte. researchgate.net The incorporation of ruthenium was also found to enhance electrochemical stability, with the material retaining 94.10% of its capacitance after 1000 cycles. researchgate.net
EIS analysis complements CV data by providing a more detailed understanding of the electrode's impedance characteristics. The Nyquist plots obtained from EIS measurements are used to model an equivalent circuit, allowing for the quantification of key parameters such as the equivalent series resistance (ESR), charge transfer resistance (Rct), and Warburg impedance, which relates to ion diffusion. For the Pb₂Ru₂O₆.₅ electrode, EIS analysis revealed a low internal resistance of 0.88 Ω, indicating good conductivity and efficient charge transfer, which is crucial for high-power applications. researchgate.net The electrochemical surface area (ECSA), which is directly related to the double-layer capacitance, can also be determined from both CV and EIS measurements to assess the active surface area of the catalyst. nih.gov
Table 1: Electrochemical Properties of this compound from CV and EIS
| Parameter | Value | Technique | Electrolyte | Source |
| Optimal Specific Capacitance | 296.55 F/g (at 2 mV/s) | CV | 1 M KOH | researchgate.net |
| Capacitance Retention | 94.10% (after 1000 cycles) | CV | 1 M KOH | researchgate.net |
| Internal Resistance (ESR) | 0.88 Ω | EIS | 1 M KOH | researchgate.net |
Chronoamperometry and Linear Sweep Voltammetry
Chronoamperometry and Linear Sweep Voltammetry (LSV) are powerful techniques for evaluating the electrocatalytic activity and stability of this compound, particularly for reactions like oxygen reduction (ORR) and oxygen evolution (OER), which are vital for metal-air batteries and water electrolyzers. acs.org
Chronoamperometry involves applying a constant potential to the electrode and measuring the resulting current over time. This method is primarily used to assess the long-term stability of the electrocatalyst. A stable catalyst will maintain a relatively constant current output over an extended period, whereas a decline in current suggests degradation or deactivation of the catalyst.
Table 2: Electrocatalytic Performance of a Lead-Containing Ruthenium Oxide Catalyst from LSV
| Parameter | Value | Reaction | Source |
| Overpotential at 10 mA·cm⁻² | 201 mV | OER |
Advanced Materials Architectures and Hybrid Systems with Lead Ruthenium Oxide
Nanostructured Lead Ruthenium Oxide: Nanoparticles, Nanowires, and Nanoplates
The synthesis of this compound in nanostructured forms—such as nanoparticles, nanowires, and nanoplates—is a key strategy to maximize surface area and exploit quantum-size effects. These high-surface-area materials are particularly promising for applications in catalysis and energy storage, where interfacial reactions are paramount.
Researchers have successfully synthesized nanocrystalline this compound with a pyrochlore (B1171951) structure (Pb₂Ru₂O₆.₅) using various methods, including direct condensation and sol-gel techniques. psu.eduacs.org For instance, a direct condensation method followed by calcination at temperatures between 600 and 800°C yields nanocrystalline pyrochlore powder. psu.edu The resulting nanoparticles exhibit submicrometer grain sizes, which are crucial for creating electrodes with large, open porosity and high surface area. psu.edu Another approach involves a soft chemical route using liquid crystal templating to produce mesoporous, nanocrystalline metallic this compound. acs.org This method results in a disordered mesoporous structure with walls composed of nanocrystallites, achieving a pore volume of 0.18 cm³/g. acs.org
While specific synthesis of this compound nanowires and nanoplates is less documented, the techniques developed for ruthenium dioxide (RuO₂) provide a roadmap. Template-assisted sol-gel synthesis has been used to create crystalline RuO₂ nanowires, which are polycrystalline and composed of interconnected, highly crystalline nanoparticles. acs.org Similarly, thermal evaporation of RuO₂ powder has yielded various nanostructures, including nanorods, by controlling the oxygen concentration, flow rate, and pressure. researchgate.net These methodologies could be adapted for this compound to create one-dimensional (1D) and two-dimensional (2D) nanostructures, further enhancing their anisotropic properties for specialized applications.
Table 1: Properties of Nanostructured this compound
| Nanostructure Type | Synthesis Method | Key Structural Feature | Resulting Property | Potential Application |
|---|---|---|---|---|
| Nanocrystalline Powder | Direct Condensation / Calcination | Submicrometer grain size, open porosity | Large electrode surface area | Solid Oxide Fuel Cell Cathodes psu.edu |
| Mesoporous Nanocrystalline | Liquid Crystal Templating | Disordered mesoporous structure, high pore volume | High electrocatalytic activity for oxygen reduction | Li-O₂ Batteries acs.org |
Thin Film Heterostructures and Interface Engineering
The fabrication of this compound thin films and their integration into heterostructures are critical for applications in microelectronics and sensors. Interface engineering in these structures is essential, as interactions between the film and the substrate can dramatically influence the material's phase, properties, and device performance.
Single crystalline thin films of the metastable perovskite phase, PbRuO₃, have been successfully grown using pulsed laser deposition (PLD) from a pyrochlore Pb₂Ru₂O₆.₅ target. aps.org The stability of the desired perovskite phase is highly dependent on growth conditions such as substrate temperature and oxygen partial pressure. aps.org The choice of substrate—for example, SrTiO₃ (STO), (LaAlO₃)₀.₃(Sr₂AlTaO₆)₀.₇ (LSAT), DyScO₃ (DSO), and GdScO₃ (GSO)—induces varying degrees of compressive or tensile strain, which in turn modifies the film's magnetotransport properties. aps.org
In thick-film applications, the chemical compatibility at the interface is a major concern, especially at the high firing temperatures required for processing. Studies have shown that while conductive oxides like RuO₂ can react with lead-zirconate-titanate (PZT) based materials, the resulting pyrochlore Pb₂Ru₂O₆.₅ phase is more stable and can serve as a usable electrode material. chem-soc.si For instance, the reaction between RuO₂ and PZT forms Pb₂Ru₂O₆.₅ at the interface. chem-soc.si Understanding these interfacial reactions is crucial for preventing the formation of undesirable, resistive secondary phases that could hinder device functionality. psu.edu The growth of hetero-oxide layers, such as depositing titanium dioxide on ruthenium dioxide, is being investigated to create novel functionalities for applications like dynamic random access memory. lu.se
Table 2: Research Findings on this compound Thin Film Heterostructures
| Film/Heterostructure | Deposition Method | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| Perovskite PbRuO₃ | Pulsed Laser Deposition (PLD) | SrTiO₃, LSAT, DSO, GSO | Substrate-induced strain controls magnetotransport properties. | aps.org |
| Pyrochlore Pb₂Ru₂O₆.₅ | Thick-film processing | PZT-based materials | Pb₂Ru₂O₆.₅ is a stable reaction product and a suitable electrode, unlike RuO₂ which reacts with PZT. | chem-soc.si |
| Bi₂Ru₂O₇ | Pulsed Laser Deposition (PLD) | Y-stabilized ZrO₂ | Hybridization of Ru 4d and Bi 6p orbitals is responsible for metallic behavior. | aip.org |
Composite Materials Research with Carbonaceous Substrates and Other Oxides
To improve performance and reduce material costs, this compound is often incorporated into composite materials, particularly with carbonaceous substrates or other metal oxides. These composites aim to create a synergistic effect, combining the high conductivity and catalytic activity of the ruthenate with the high surface area and electrochemical stability of the support material.
Composite electrodes have also been fabricated by combining this compound with other oxides to enhance ionic conductivity. In solid oxide fuel cells (SOFCs), composite cathodes of Pb₂Ru₂O₆.₅ and erbia-stabilized bismuth oxide (ESB) have been developed. psu.edu This design combines the electronic conductivity of the lead ruthenate with the ionic conductivity of ESB, extending the triple-phase boundary (TPB) where the oxygen reduction reaction occurs. psu.edu Below 600°C, the composite cathode shows a lower area-specific resistance (ASR) than the pure lead ruthenate cathode, demonstrating the benefits of the composite approach. psu.edu
Table 3: Characteristics of Ruthenium-Based Composite Materials
| Composite Material | Synthesis Method | Key Characteristic | Application | Reference |
|---|---|---|---|---|
| Pb₂Ru₂O₆.₅-ESB | Direct Condensation / Mixing | Combines electronic and ionic conductivity | SOFC Cathode | psu.edu |
| RuO₂/Activated Carbon | Electroless Deposition | High volumetric capacitance | Supercapacitor | psu.edu |
| RuO₂/Graphene | Hydrothermal / Self-assembly | High specific capacitance, 3D conductive network | Supercapacitor | materialsciencejournal.orgmdpi.com |
Surface Functionalization and Hybridization Strategies
Surface functionalization and hybridization are advanced strategies to tailor the interfacial properties of this compound for specific catalytic or sensing applications. These techniques involve modifying the material's surface with organic molecules, polymers, or other inorganic nanostructures to introduce new functionalities or enhance existing ones.
Hybrid materials created by assembling different nanostructures can lead to optimized performance. For instance, the hybridization of two-dimensional (2D) RuO₂ nanosheets with other materials like Co-Fe-layered double hydroxides or MoS₂ nanoflowers has been explored to optimize interfacial coupling and create efficient electrocatalysts. researchgate.net Such strategies rely on electrostatic interactions or linker ions to create intimately coupled hybrids, facilitating efficient interfacial charge transfer. researchgate.net Another approach involves creating hybrid structures with covalent organic frameworks (COFs). Robust vinylene-linked COFs have been hybridized with ruthenium dioxide, where the organized hydrogen bonds at the COF-water interface stabilize the transition states for the oxygen evolution reaction (OER), significantly boosting catalytic performance. researchgate.net
Surface modification also plays a crucial role in catalysis. The interaction of water with RuO₂ surfaces is critical to its catalytic activity, leading to the stabilization of unsaturated surface sites that adsorb water molecules, which in turn modifies the electronic properties and surface work function. uzh.ch Spectroscopic studies on the sorption of lead onto hydrous ruthenium oxide (RuO₂·xH₂O) have shown that lead adsorbs as bidentate inner-sphere complexes, binding tightly to the oxide surface. nih.gov This strong interaction suggests the potential for using ruthenate surfaces in remediation or sensing applications, a principle that could be extended to this compound itself.
Integration of this compound into Multi-functional Devices
The unique electrical and electrochemical properties of this compound make it a candidate for integration into a variety of multi-functional devices, including energy storage systems, sensors, and electrocatalysts.
In energy storage, this compound (Pb₂Ru₂O₆.₅) has been investigated as an electrode material for aqueous-electrolyte capacitors. researchgate.net Prototype capacitors using Pb₂Ru₂O₆.₅ electrodes demonstrated excellent performance, delivering a specific energy of over 5 Wh/kg at a power level of 750 W/kg. researchgate.net The high conductivity and pseudocapacitive behavior of ruthenates are key to this performance. Composites of this compound with materials like erbia-stabilized bismuth oxide have been integrated as cathodes in low-temperature solid oxide fuel cells (SOFCs), operating efficiently in the 200–780°C range. psu.edu
The high electrical conductivity (2.3x10⁻⁴ Ω·cm at 293 K) of pyrochlore Pb₂Ru₂O₆.₅ also makes it suitable for use as a conductive element in thick-film resistors. nitech.ac.jp Furthermore, the sensitivity of ruthenium oxide's resistance to temperature has led to its use in cryogenic temperature sensors. oxinst.comiceoxford.comiceoxford.comscientificinstruments.com Although these sensors typically use RuO₂, the underlying principle of measuring resistance changes with temperature could be applied to this compound systems. The ferromagnetic nature of the perovskite PbRuO₃ phase also suggests potential applications in magnetic sensors and data storage devices. ontosight.ai The integration of such diverse functionalities into a single material platform highlights the versatility of this compound in advanced electronic devices. european-mrs.comijemnet.com
Table 4: Device Integration of this compound and Related Compounds
| Device Type | Material Phase | Function | Key Performance Metric | Reference |
|---|---|---|---|---|
| Electrochemical Capacitor | Pyrochlore Pb₂Ru₂O₆.₅ | Electrode | >5 Wh/kg specific energy at 750 W/kg | researchgate.net |
| Solid Oxide Fuel Cell | Pyrochlore Pb₂Ru₂O₆.₅ | Cathode | Low area-specific resistance below 600°C (in composite) | psu.edu |
| Thick-Film Resistor | Pyrochlore Pb₂Ru₂O₆.₅ | Conductive Element | High electrical conductivity (2.3x10⁻⁴ Ω·cm) | nitech.ac.jp |
| Temperature Sensor | RuO₂ (Principle applicable) | Sensing Element | Calibrated for cryogenic temperatures (20mK - 4.2K) | iceoxford.comscientificinstruments.com |
Theoretical and Computational Modeling of Lead Ruthenium Oxide Behavior
Density Functional Theory (DFT) for Ground State Properties and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground-state properties and energetics of materials such as lead ruthenium oxide. DFT calculations are foundational for understanding the structural, electronic, and magnetic properties of crystalline solids.
DFT methods have been instrumental in studying various ruthenium oxides. rsc.orgmdpi.com Different exchange-correlation functionals, such as the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), meta-GGAs, and hybrid functionals, are used to calculate properties like formation energies. rsc.org For instance, studies on ruthenium oxides show that the errors in calculated formation energies can be systematic and depend on the number of oxygen atoms, with GGA and meta-GGA functionals showing negative error trends and hybrid functionals showing positive ones. rsc.org Correcting these inaccuracies is crucial for reliable predictions of thermochemical stability. rsc.org
In the study of d-metal oxides, hybrid DFT methods like PBE0 have shown good performance in describing structural properties, although they can sometimes overestimate band gaps for materials with small experimental gaps. mdpi.com DFT calculations help determine the magnetic ground state of complex oxides by comparing the energies of different magnetic configurations (ferromagnetic, antiferromagnetic, etc.). mdpi.com For example, in a study of various d-metal oxides, DFT-PBE0 correctly reproduced the ferromagnetic nature of CrO₂ and predicted antiferromagnetic ground states for several other oxides. mdpi.com
The choice of functional and computational parameters is critical for accuracy. For example, calculations on ruthenium surfaces often use the PBE exchange-correlation functional with dispersion corrections (like DFT-D3) to account for long-range van der Waals forces. rsc.org The projector-augmented wave (PAW) method is commonly used to describe the interaction between core and valence electrons. rsc.orguab.cat
Table 1: Comparison of DFT Functionals in Oxide Calculations (This table is illustrative, based on general findings in the literature for metal oxides, as specific comparative data for Pb₂Ru₂O₆.₅ was not available in the search results.)
| Functional Type | Common Examples | Strengths | Weaknesses |
| GGA | PBE, PW91 | Good for structural properties of bulk solids; computationally efficient. rsc.org | Can be inaccurate for formation energies and band gaps of strongly correlated systems. mdpi.com |
| meta-GGA | TPSS, SCAN | Improved accuracy over GGA by including the kinetic energy density. | Can still have significant errors for oxide formation energies. rsc.org |
| Hybrid | B3LYP, PBE0 | Often provides more accurate electronic properties and reaction energetics. rsc.org | Computationally more expensive; performance can vary. acs.org |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of materials, providing insights into dynamic processes like phase transitions, diffusion, and surface reactions. When combined with DFT (known as DFT-MD or ab initio MD), these simulations can model the motion of atoms with quantum mechanical accuracy.
DFT-MD simulations have been effectively used to study the interface between ruthenium oxide (RuO₂) surfaces and liquid water. uzh.chresearchgate.netnih.gov These simulations track the movement of atoms over time (typically picoseconds) to understand phenomena like surface wetting, water dissociation, and the formation of hydrated layers. uzh.chresearchgate.netnih.gov For example, simulations of the (110)-RuO₂ surface in contact with water revealed that surface ruthenium atoms readily adsorb water molecules, with some molecules dissociating to form surface hydroxyl groups. uzh.ch This hydroxylation affects the surface's chemical activity and electronic properties. uzh.ch
These dynamic simulations are crucial for understanding catalytic processes. In the context of the oxygen evolution reaction (OER), DFT-MD coupled with enhanced sampling techniques like metadynamics can be used to map out the reaction pathways and calculate the free-energy barriers for each step. researchgate.netnih.gov This approach has shown that the presence of an explicit water environment can significantly lower the energy barriers for OER at the RuO₂ surface by providing a medium for proton transfer. researchgate.netnih.gov Such simulations provide a dynamic, finite-temperature perspective that complements static DFT calculations.
Table 2: Parameters for a Typical DFT-MD Simulation of a RuO₂-Water Interface (Based on data from studies on RuO₂ surfaces)
| Parameter | Example Value/Method | Purpose | Citation |
| DFT Functional | PBE with D2/D3 dispersion correction | To calculate interatomic forces accurately, including van der Waals interactions. | uab.catuzh.ch |
| Simulation Time | ~25 ps | To allow the system to reach equilibrium and sample dynamic events. | uzh.ch |
| System Size | ~600 atoms (e.g., 240 solid atoms, 120 water molecules) | To model a realistic interface between the solid surface and liquid water. | uzh.ch |
| Temperature | Room Temperature (e.g., 300 K) | To simulate behavior under relevant experimental conditions. | researchgate.net |
| Ensemble | NVT (Canonical) | To maintain constant number of particles, volume, and temperature. |
Computational Thermodynamics and Phase Stability Predictions
Computational thermodynamics combines first-principles calculations (like DFT) with thermodynamic models (like CALPHAD) to predict the phase stability of materials under various conditions of temperature, pressure, and composition. researchgate.netuc.edu This is crucial for understanding how a material like this compound might form or decompose during synthesis and application. researchgate.net
By calculating the Gibbs free energies of formation for a compound and its potential competing phases, researchers can construct phase diagrams. researchgate.netacs.org For the Pb-Ru-O system, this would involve calculating the energies of this compound, as well as various lead oxides and ruthenium oxides. DFT calculations have been used to create equilibrium phase diagrams for other ternary oxide systems, such as Ru-Zr-O, predicting the solubility limits and the potential for phase separation. researchgate.net
These predictions are vital for materials design. For instance, DFT calculations for the La-Ru-O system suggested that the desired LaRuO₃ perovskite phase is not thermodynamically stable, which was consistent with experimental attempts that resulted in a mixture of phases. acs.org Similarly, for this compound, thermodynamic modeling can predict the conditions (e.g., temperature and oxygen partial pressure) under which it is stable relative to precursor oxides like PbO and RuO₂ or other competing phases like lead ruthenate (Pb₂Ru₂O₆.₅). researchgate.net Such analysis provides a fundamental guide for designing synthesis routes and ensuring the stability of the final product. researchgate.net
Machine Learning and Data-Driven Approaches in this compound Materials Discovery
Machine learning (ML) is emerging as a powerful tool to accelerate the discovery and design of new materials. acs.orgazom.comtandfonline.com By training on large datasets of known materials, ML models can learn complex relationships between a material's composition and its properties, enabling rapid screening of new candidate compounds. tandfonline.commdpi.com
In the context of this compound, ML could be applied in several ways. ML models, often using graph neural networks (GNNs), can be trained on vast databases of materials properties calculated by DFT (e.g., from the Materials Project). azom.commdpi.com These models can then predict the stability (e.g., energy above the convex hull) of novel compositions within the Pb-Ru-O chemical space without the need for direct, time-consuming DFT calculations for every single candidate. acs.org This high-throughput screening can identify promising, previously unknown stable or metastable phases for further experimental investigation. acs.orgazom.com
Beyond stability, ML can predict other key functional properties, such as the electronic bandgap or catalytic activity. azom.commdpi.com For instance, an ML model could be trained to predict the crystal structure or space group of a ternary oxide based solely on its chemical composition and elemental properties like ionic radii and oxidation states. azom.com While the application of these methods specifically to the this compound system is still a developing area, the general success of ML in discovering new oxides and other inorganic materials demonstrates its immense potential. acs.orgmdpi.comoup.com
Modeling of Surface Reactions and Adsorption Phenomena
The surface of this compound is where it interacts with its environment, making the study of surface reactions and adsorption critical for applications in catalysis and sensing. Computational modeling, primarily using DFT, provides atomic-level detail on how molecules bind to the surface and react.
Studies on the related and well-characterized RuO₂ surface offer significant insights. DFT calculations are used to determine the most stable adsorption sites for different molecules, calculate adsorption energies, and analyze the resulting changes in the electronic structure of the surface and the adsorbate. uab.catacs.org For example, analysis of the RuO₂(110) surface has identified distinct active sites, such as the undercoordinated "cus" Ru atoms and the bridging oxygen atoms. acs.org
By modeling the adsorption of various reactants (e.g., H₂O, CO, H₂, NO) on these sites, researchers can understand the mechanisms of catalytic reactions. acs.orgnih.gov For instance, DFT calculations combined with spectroscopic data have shown that the ability of RuO₂(110) to oxidize CO and H₂ is linked to charge transfer processes involving specific surface electronic states. acs.org
For this compound, similar models would be used to investigate its surface reactivity. X-ray absorption spectroscopy (XAS) studies on lead sorption on hydrous ruthenium oxide, for example, have been complemented by understanding the coordination environment. researchgate.netnih.gov These studies indicate that lead adsorbs as inner-sphere complexes, binding to the oxygen atoms on the oxide surface. researchgate.netnih.gov DFT calculations could further elucidate these binding geometries, determine the bond energies, and model the effect of lead adsorption on the catalytic or electronic properties of the material.
Table 3: Calculated Pb Adsorption Parameters on Hydrous Ruthenium Oxide from Spectroscopic Data (This data is from experimental XAS studies and provides a basis for computational modeling.)
| Parameter | Description | Value (Å) | Coordination Number (N) | Citation |
| Pb-O | Distance to first shell oxygen atoms | 2.27 | 2.1 - 2.5 | researchgate.netnih.gov |
| Pb-Ru (I) | Distance to edge-sharing Ru atoms | ~3.38 | ~1.0 | researchgate.netnih.gov |
| Pb-Ru (II) | Distance to corner-sharing Ru atoms | ~4.19 | ~0.8 | researchgate.netnih.gov |
| Pb-Pb | Distance indicating dimer formation | ~3.89 | ~0.9 | researchgate.netnih.gov |
Future Directions and Emerging Research Avenues for Lead Ruthenium Oxide
Exploration of Novel Polymorphs and Metastable Phases
The synthesis and stabilization of new crystalline structures (polymorphs) and metastable phases of lead ruthenium oxide represent a significant area of future research. While PbRuO₃ typically crystallizes in a perovskite structure, exploring alternative, less stable phases could unlock novel electronic and magnetic properties. ontosight.ai
Low-temperature synthesis methods, such as hydrothermal techniques, have proven effective in creating metastable ruthenium oxides that would not be achievable through traditional high-temperature solid-state reactions. warwick.ac.uk These mild conditions can stabilize unique structures with high oxidation states, which are often kinetically stable but decompose at higher temperatures. warwick.ac.uk For instance, research on other ruthenates has shown that it's possible to create layered hexagonal structures, which exhibit distinct magnetic and electronic behaviors compared to their perovskite counterparts. warwick.ac.uk
The investigation into metastable phases is not limited to binary lead ruthenium oxides. The introduction of other elements, such as bismuth or strontium, can create complex oxide systems with unique properties. ontosight.airesearchgate.net These explorations may lead to the discovery of materials with enhanced catalytic activity or novel electronic functionalities. ontosight.ai Furthermore, computational methods, such as density-functional theory (DFT), can be employed to predict the stability and properties of hypothetical new phases before attempting their synthesis, guiding experimental efforts. researchgate.net The study of how these metastable phases transform under different conditions, such as temperature or pressure, is also a critical research direction. researchgate.netosti.gov
Development of Advanced In-Situ and Operando Characterization Techniques
To truly understand and engineer the functionality of this compound, especially in applications like electrocatalysis, it is crucial to study the material under actual operating conditions. The development and application of advanced in-situ (in place) and operando (in operation) characterization techniques are therefore a major focus for future research. nih.govacs.org These methods allow scientists to observe the dynamic changes in the catalyst's structure, composition, and electronic state as a reaction occurs. chinesechemsoc.orgmdpi.com
Key techniques that are being increasingly applied and developed include:
X-ray Absorption Spectroscopy (XAS): This powerful technique provides real-time information on the oxidation state and local atomic coordination of ruthenium and lead atoms during electrochemical processes. nih.govchinesechemsoc.orgnih.gov Operando XAS can track how the bond distances and coordination numbers change as a function of the applied electrical potential, offering insights into the reaction mechanism. acs.orgmpg.de
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can identify chemical species on the catalyst surface and in the surrounding electrolyte. In-situ Raman and IR can detect reaction intermediates, providing direct evidence for proposed reaction pathways. acs.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS): While traditionally a high-vacuum technique, advancements in near-ambient pressure XPS (APXPS) allow for the characterization of the catalyst-electrolyte interface under reaction conditions, revealing changes in surface composition and electronic structure. chinesechemsoc.orgfrontiersin.org
Electron Microscopy: In-situ and operando transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can visualize morphological and structural changes of the catalyst nanoparticles or thin films as they function, providing information on degradation mechanisms or surface reconstruction. nih.govchinesechemsoc.orgmpg.de
X-ray Diffraction (XRD): In-situ XRD can monitor changes in the crystalline phase of the material during operation, which is particularly important for studying the stability of metastable phases. chinesechemsoc.orgchinesechemsoc.org
By combining these techniques, researchers can build a comprehensive picture of how this compound catalysts work at the atomic level, which is essential for designing more efficient and durable materials. acs.orgresearchgate.net
Rational Design Principles for Enhanced Performance and Stability
Moving beyond trial-and-error approaches, a key future direction is the establishment of rational design principles to create this compound-based materials with tailored properties for specific applications. This involves a synergistic combination of theoretical modeling and experimental synthesis and testing. ontosight.aid-nb.info
For electrocatalytic applications, such as the oxygen evolution reaction (OER) in water electrolyzers, the goals are to enhance intrinsic activity while ensuring long-term stability. sciopen.comrsc.org Strategies to achieve this include:
Doping and Alloying: Introducing other metal elements into the this compound structure can modify its electronic properties and improve stability. researchgate.netchinesechemsoc.orgarxiv.org For example, incorporating elements like bismuth has been explored to influence ferroelectric and piezoelectric properties. ontosight.ai Doping can also create more active sites or prevent the dissolution of ruthenium in harsh acidic environments. researchgate.net
Nanostructuring and Morphology Control: The performance of a catalyst is highly dependent on its surface area and the number of active sites. researchgate.net Synthesizing this compound as nanoparticles, nanosheets, or other high-surface-area structures is a key strategy. mdpi.comijnnonline.net Controlling the particle size and shape can also influence catalytic activity and stability. researchgate.net
Support and Interface Engineering: Dispersing this compound nanoparticles on a conductive and stable support material can improve their utilization and durability. acs.org The interface between the catalyst and the support can induce electronic effects that enhance catalytic performance. chinesechemsoc.org For instance, using supports like niobium-doped titanium dioxide can improve electronic conductivity and stabilize the catalyst particles. acs.org
Defect Engineering: Introducing defects such as oxygen vacancies into the crystal lattice can create new active sites and modify the electronic structure, leading to enhanced catalytic activity. chinesechemsoc.org
Computational tools like Density Functional Theory (DFT) are becoming indispensable for this rational design process. researchgate.netacs.org DFT can be used to screen potential dopants, predict the effect of different surface structures on catalytic activity, and understand the mechanisms of catalyst degradation. arxiv.orgacs.org This theoretical guidance helps to focus experimental efforts on the most promising materials and strategies.
Scale-Up and Industrial Translation of Research Findings
For this compound to move from the laboratory to real-world applications, research into scalable and cost-effective synthesis methods is essential. While many novel synthesis routes produce high-quality materials at the lab scale, their translation to industrial production presents significant challenges. scirp.org
Future research in this area will focus on:
Developing Scalable Synthesis Processes: Methods like sol-gel processes, co-precipitation, and hydrothermal synthesis need to be optimized for large-batch production while maintaining control over the material's properties such as particle size, crystallinity, and composition. ontosight.aiijnnonline.netfrontiersin.org The polyol process is another versatile method that has been successfully scaled up for other metal oxide nanomaterials and could be adapted for this compound. scirp.org
Cost-Effective Precursors and Processes: The high cost of ruthenium is a major barrier to its widespread use. psu.edu Research into reducing the amount of ruthenium required, for example by creating highly active core-shell structures or single-atom catalysts, is a critical direction. sciopen.com Additionally, developing synthesis routes that use cheaper starting materials and less energy-intensive conditions will be vital for industrial viability. acs.orgresearchgate.net
Integration into Devices: For electronic applications like thick-film resistors or sensors, research must focus on formulating this compound into stable "inks" or pastes that can be reliably deposited and integrated into manufacturing processes. wikipedia.orgbritannica.com For catalytic applications, this involves developing methods to coat electrodes or create membrane electrode assemblies (MEAs) for devices like water electrolyzers. sciopen.comacs.org
Addressing Environmental and Safety Concerns: Lead is a toxic material, and its use poses environmental and health risks. ontosight.aiontosight.ai Future industrial processes must incorporate robust safety protocols for handling lead-containing compounds and develop effective recycling or disposal methods for end-of-life products. pciplindia.com Research into lead-free alternatives with similar properties is also an important long-term goal. ontosight.ai
Successful scale-up will require collaboration between materials scientists, chemical engineers, and industry partners to bridge the gap between fundamental research and practical application.
Interdisciplinary Research Opportunities in this compound Science
The complex nature and wide-ranging potential of this compound create numerous opportunities for interdisciplinary research, combining expertise from chemistry, physics, materials science, and engineering. iosrjournals.orgrutgers.edu
Emerging interdisciplinary avenues include:
Materials Science and Computational Chemistry: The synergy between experimental materials synthesis and computational modeling is crucial. iosrjournals.org Theoretical chemists and physicists can use advanced computational techniques to predict novel structures and properties, guiding experimentalists in their synthesis efforts. d-nb.info This feedback loop accelerates the discovery of new materials with desired functionalities.
Electronics and Nanoscience: The unique electronic and magnetic properties of this compound make it a candidate for next-generation electronic devices. ontosight.ai Collaboration between electrical engineers and nanoscientists is needed to design and fabricate nanoscale components, such as sensors, memory devices (spintronics), and transparent conductors. ontosight.airesearchgate.net
Energy Technology and Chemical Engineering: To realize the potential of this compound in energy applications like supercapacitors or water electrolysis, materials scientists must work with chemical and systems engineers. researchgate.netresearchgate.net This collaboration is essential for designing efficient and durable energy conversion and storage systems, addressing challenges like system integration, thermal management, and long-term operational stability. mdpi.com
Biomedical and Materials Engineering: While still a nascent area, the properties of this compound nanoparticles could be explored for biomedical applications, such as in sensors or as contrast agents, building on research into other metal oxides. pciplindia.com This would require close collaboration with biomedical engineers and toxicologists to ensure safety and efficacy.
Fostering these interdisciplinary collaborations will be key to overcoming the complex challenges in this compound research and unlocking its full technological potential. iosrjournals.orgmpie.de
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the oxidation states of ruthenium in lead ruthenium oxide under varying pH and redox conditions?
- Methodological Answer : Cyclic voltammetry and X-ray photoelectron spectroscopy (XPS) are critical for identifying Ru(III) and Ru(IV) states. Electrochemical stability depends on solution pH, ion concentrations, and redox agents. For example, acidic conditions favor Ru(IV) stability, while alkaline environments may promote Ru(III) complexes. Prior calibration with reference compounds (e.g., RuO₂ and RuCl₃) is essential to validate redox equilibria .
Q. How can researchers optimize the synthesis of this compound to achieve phase purity?
- Methodological Answer : Use atomic layer deposition (ALD) for precise stoichiometric control, as it enables atomic-scale thickness adjustments at low temperatures (<200°C). Pair this with post-annealing in oxygen-rich environments to crystallize RuO₂ domains. Characterization via XRD and Raman spectroscopy ensures phase identification, while elemental analysis (EDS/ICP-MS) confirms Pb:Ru ratios .
Q. What analytical techniques are suitable for characterizing thermal decomposition behavior in this compound precursors?
- Methodological Answer : Thermogravimetric-differential thermal analysis (TG-DTA) under inert (N₂) and oxidative (air) atmospheres reveals decomposition pathways. For instance, Ru(thd)₃ (a common precursor) decomposes at ~300°C in air to form RuO₂. Cross-validate with FTIR to track ligand loss and UV-vis spectroscopy for intermediate species identification .
Advanced Research Questions
Q. How do conflicting reports on this compound’s catalytic activity in water splitting arise, and how can these discrepancies be resolved?
- Methodological Answer : Contradictions often stem from variations in surface morphology, crystallinity, and defect density. For example, amorphous PbRuOₓ may exhibit higher active sites but lower conductivity than crystalline phases. Resolve this by combining in-situ TEM (to observe structural dynamics) with electrochemical impedance spectroscopy (EIS) to correlate conductivity with catalytic performance. Benchmark against RuO₂ controls to isolate lead’s contribution .
Q. What strategies address the instability of this compound in acidic electrocatalytic environments?
- Methodological Answer : Doping with transition metals (e.g., Ni or Co) enhances stability by mitigating Ru dissolution. For instance, Ni-doped PbRuOₓ shows a 40% reduction in degradation over 50 hours in 0.5M H₂SO₄. Use accelerated stress tests (ASTs) with cyclic voltammetry (1.0–1.6 V vs. RHE) to simulate long-term performance. Post-test analysis via ICP-OES quantifies metal leaching .
Q. How can researchers reconcile contradictory data on the thermal stability of this compound in composite materials?
- Methodological Answer : Contradictions often arise from differences in synthesis routes (e.g., sol-gel vs. solid-state). Standardize testing by employing simultaneous TG-DSC-MS to monitor mass loss, phase transitions, and gas evolution. For example, PbRuOₓ synthesized via sol-gel may retain hydroxyl groups, reducing stability above 500°C compared to ALD-derived samples .
Q. What role do spectator ions play in modulating the redox activity of this compound in mixed electrolytes?
- Methodological Answer : Spectator ions (e.g., Cl⁻, SO₄²⁻) alter interfacial charge transfer by adsorbing onto active sites. Use rotating disk electrode (RDE) experiments with varying electrolyte compositions to quantify kinetic parameters (Tafel slopes, exchange current densities). Molecular dynamics simulations can further predict ion adsorption behavior and its impact on overpotentials .
Data Analysis and Interpretation
Q. How should researchers handle inconsistencies in XPS data for this compound’s surface composition?
- Methodological Answer : Surface contamination (e.g., adventitious carbon) and charging effects often distort XPS results. Mitigate by sputtering the surface with Ar⁺ ions pre-analysis and using charge neutralizers. Cross-reference with synchrotron-based XANES to validate oxidation states and EXAFS for local coordination environments .
Q. What statistical approaches are recommended for analyzing catalytic performance datasets with high variability?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to identify dominant factors (e.g., crystallite size, doping level) influencing activity. Use error propagation models to quantify uncertainties in turnover frequency (TOF) calculations, especially when comparing lab-scale and bulk synthesis methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
